Technical Documentation Center

3-(methoxymethyl)-1H-pyrazol-5(4H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(methoxymethyl)-1H-pyrazol-5(4H)-one
  • CAS: 264209-20-3

Core Science & Biosynthesis

Foundational

3-substituted-1H-pyrazol-5(4H)-one derivatives properties

The Architecture of 3-Substituted-1H-pyrazol-5(4H)-one Derivatives: Synthesis, Tautomerism, and Therapeutic Applications Chemical Architecture and Tautomeric Dynamics The 3-substituted-1H-pyrazol-5(4H)-one scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of 3-Substituted-1H-pyrazol-5(4H)-one Derivatives: Synthesis, Tautomerism, and Therapeutic Applications

Chemical Architecture and Tautomeric Dynamics

The 3-substituted-1H-pyrazol-5(4H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Structurally, it features a five-membered lactam ring containing two adjacent nitrogen atoms and a ketonic group[1]. The core research value of this heterocycle lies in its dynamic tautomerism. In solution, pyrazolones exist in a complex equilibrium between three tautomeric forms: the CH form (pyrazol-5-one), the OH form (5-hydroxypyrazole), and the NH form. This tautomeric flexibility dictates its reactivity, allowing the pyrazolone ring to undergo facile functionalization at the C-4 position via electrophilic substitution, or at the nitrogen/oxygen heteroatoms, making it an ideal precursor for constructing diverse bioactive molecules[1][2].

Rational Synthesis and Methodological Evolution

Historically, the synthesis of the pyrazolone core relied on the classical condensation of β-keto esters (e.g., ethyl acetoacetate) or cyanoacetates with hydrazine derivatives under prolonged reflux[1]. However, modern drug development demands higher throughput and greener methodologies. The shift from conventional thermal heating to non-conventional techniques, such as microwave and ultrasonic-assisted synthesis, has profoundly optimized the generation of complex, multifluorinated pyrazolone derivatives[3].

SynthWorkflow Hydrazine Hydrazine Derivative (Nucleophile) Condensation Nucleophilic Attack & Condensation Hydrazine->Condensation BetaKeto β-Keto Ester (Electrophile) BetaKeto->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst Pyrazolone 3-Substituted-1H-pyrazol-5(4H)-one Cyclization->Pyrazolone -H2O / -EtOH Derivatization Functionalization (e.g., Knoevenagel) Pyrazolone->Derivatization Scaffold Tuning Bioactive Bioactive Derivatives Derivatization->Bioactive

Synthetic workflow of 3-substituted-1H-pyrazol-5(4H)-one derivatives.

Self-Validating Protocol: Microwave-Assisted Synthesis of Fluorinated Pyrazol-5-ones

As an Application Scientist, I emphasize that a robust protocol must be self-validating and mechanistically sound. The following workflow details the synthesis of 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one[3].

  • Step 1: Precursor Solubilization. Combine equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and 3,4-difluorophenylhydrazine in absolute ethanol.

    • Causality: Absolute ethanol is selected over aqueous solvents to prevent the premature hydrolysis of the ester group. Its protic nature stabilizes the transition state during the initial nucleophilic attack by the hydrazine nitrogen onto the carbonyl carbon.

  • Step 2: Acidic Activation. Add a catalytic amount of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for Schiff base formation.

  • Step 3: Microwave Irradiation. Subject the reaction vessel to microwave irradiation (e.g., 300W, 80°C) for 5–10 minutes.

    • Causality: Microwave dielectric heating provides rapid, volumetric, and uniform energy transfer, bypassing the thermal gradients of conventional reflux. This accelerates the intramolecular cyclization (lactamization) step, reducing reaction time from hours to minutes and minimizing thermal degradation, thereby boosting yields from ~70% to >85%[3].

  • Step 4: In-Process Quality Control (TLC). Monitor the reaction via Thin Layer Chromatography using a Toluene:Ethyl Acetate (4:1) mobile phase.

    • Causality: This is a critical self-validation step. The complete disappearance of the highly mobile hydrazine precursor and the appearance of a single, lower-Rf spot confirms the successful formation of the more polar pyrazolone core, ensuring no unreacted starting materials contaminate the downstream isolation[4].

  • Step 5: Isolation and Recrystallization. Pour the mixture into ice water, filter the precipitate, and recrystallize from hot ethanol.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyrazolone out of solution. Recrystallization exploits differential thermodynamic solubility to exclude trapped kinetic impurities from the crystal lattice, yielding analytically pure compounds.

Pharmacological Landscape and Target Interactions

The functionalization of the pyrazolone core has led to a vast array of therapeutic agents targeting diverse biological pathways[2].

Oncology and Kinase Inhibition: Derivatization of the pyrazolone scaffold via multicomponent reactions yields fused systems with potent anticancer properties. For instance, pyrano[2,3-c]pyrazoles derived from 3-(2-hydroxystyryl)-1H-pyrazol-5(4H)-ones exhibit significant antiproliferative activity against human cancer cell lines (A549, HT-29, PC-3) by selectively targeting c-Met enzymatic activity[5]. Furthermore, hybridizing the pyrazolone core of edaravone with 1,3,4-oxadiazole moieties generates compounds with profound Epidermal Growth Factor Receptor (EGFR) kinase inhibition. These hybrids demonstrate in vitro cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values as low as 1.0 μM, rivaling the clinical standard Erlotinib[6].

Neuroprotection and Oxidative Stress: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the clinical gold standard among pyrazolone derivatives, approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[7][8]. Its efficacy is rooted in its ability to act as a potent free radical scavenger.

MechAction Ischemia Ischemic Stroke / ALS ROS Hydroxyl Radicals (•OH) Ischemia->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Apoptosis Motor Neuron Death LipidPerox->Apoptosis Edaravone Edaravone (Pyrazolone) ElectronTransfer Radical Quenching Edaravone->ElectronTransfer ElectronTransfer->ROS Neutralizes Protection Neuroprotection ElectronTransfer->Protection Promotes Protection->Apoptosis Inhibits

Mechanism of action for pyrazolone-based edaravone in neuroprotection.

Mechanistically, the pyrazolone ring readily donates electrons to neutralize highly reactive hydroxyl radicals (•OH). This rapid quenching halts the chain reaction of lipid peroxidation, preserving neuronal cell membrane integrity and preventing oxidative stress-induced motor neuron apoptosis[7][8][9].

Antimicrobial and Anti-ulcerogenic Activity: Arylsulfonyl and carboxamide derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been engineered to target specific bacterial enzymes. Notably, certain arylsulfonyl derivatives exhibit up to 91.9% inhibition of urease, an enzyme critical for the survival of Helicobacter pylori in the acidic gastric environment, highlighting their potential as targeted anti-ulcer agents[10]. Additionally, hydrazone derivatives of pyrazolones show marked anti-inflammatory properties with favorable thermodynamic stability profiles[4].

Quantitative Structure-Activity Data

To facilitate comparative analysis, the thermodynamic parameters and biological efficacies of key pyrazolone derivatives are summarized below.

Table 1: Comparative Efficacy and Thermodynamic Profiles of Pyrazolone Derivatives

Derivative ClassTarget / ApplicationKey Efficacy MetricThermodynamic / Yield Data
3-Amino-1H-pyrazol-5(4H)-one Antimicrobial PrecursorStructural Stability (in silico)ΔG: -1112.766 Hartree[1]
Edaravone-1,3,4-oxadiazole Anticancer (EGFR target)IC50 (MDA-MB-231): 1.0 - 1.9 μMHigh binding affinity
3-(2-Hydroxystyryl) fused pyrazoles Anticancer (c-Met target)Active against A549, HT-29, PC-3Multicomponent Yield: >70%[5]
Fluorinated Pyrazol-5-one Broad-spectrum intermediateKnoevenagel condensationMicrowave Yield: 82-92%[3]
Arylsulfonyl Pyrazolones Anti-ulcer (H. pylori)Urease Inhibition: 91.9%High purity via recrystallization

Future Perspectives in Drug Development

While the pharmacological potential of 3-substituted-1H-pyrazol-5(4H)-one derivatives is vast, clinical translation is occasionally bottlenecked by physicochemical limitations, such as poor aqueous solubility or rapid renal clearance[8]. To circumvent this, researchers are pioneering the development of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs). By pairing the anionic form of edaravone with organic cations (e.g., choline), these API-ILs drastically alter the drug's biodistribution and solubility profile, opening the door for non-invasive, nose-to-brain delivery systems for cerebral ischemia[8]. Concurrently, the integration of pyrazolone derivatives into advanced nanotechnology-based delivery vehicles promises to further enhance targeted bioavailability, cementing the pyrazolone scaffold's role at the forefront of next-generation therapeutics[9].

References

  • Journal of Applied Bioanalysis: New Fused Pyrazoles Based On 3 (2 Hydroxystyryl) 1h Pyrazol 5(4h) One Derivatives: Multicomponent Synthesis And Antiproliferative Evaluations. Available at: [Link]

  • Open Academic Journals Index: Synthesis, In-Silico Studies, of New Substituted Pyrazolone Based Hydrazone Derivatives and Their Biological Activities. Available at: [Link]

  • Scribd: Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5 (4H) - One. Available at: [Link]

  • SciSpace: Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Available at:[Link]

  • ALZFORUM: Edaravone. Available at:[Link]

  • RSC Publishing: Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors. Available at: [Link]

  • ACS Publications: Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Available at:[Link]

  • NIH / PMC: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available at:[Link]

  • IJIRSET: International Journal of Innovative Research in Science, Engineering and Technology. Available at:[Link]

Sources

Exploratory

3-(methoxymethyl)-1H-pyrazol-5(4H)-one safety data sheet (SDS)

Advanced Technical Guide & Safety Data Architecture: 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one As a Senior Application Scientist, I approach chemical safety and handling not as a static checklist, but as a dynamic integrati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide & Safety Data Architecture: 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

As a Senior Application Scientist, I approach chemical safety and handling not as a static checklist, but as a dynamic integration of molecular behavior, synthetic causality, and biological interaction. This whitepaper transcends the traditional 16-section Safety Data Sheet (SDS). It is engineered for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (also recognized as 3-(methoxymethyl)-1H-pyrazol-5-ol)[1].

By bridging physicochemical profiling with self-validating safety protocols, this guide ensures absolute scientific integrity and operational excellence in the laboratory.

Part 1: Physicochemical Profiling & Structural Dynamics

To safely handle and effectively utilize 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, one must first understand its molecular architecture. The presence of the methoxymethyl ether group introduces unique hydrogen-bonding capabilities and alters the lipophilicity compared to standard methyl-pyrazolones (such as the neuroprotective drug ).

Table 1: Quantitative Physicochemical Profile

Parameter Value Causality / Application Relevance
Molecular Formula C5H8N2O2[1] Dictates stoichiometric precision in synthetic scaling.
Molecular Weight 128.13 g/mol [1] Crucial for molarity calculations in biological assays.
MDL Number MFCD03085836[1] Primary identifier for cross-referencing structural databases.
LogP (Predicted) ~0.45 Indicates moderate hydrophilicity, requiring polar aprotic solvents for optimal extraction.

| Structural Motif | Pyrazolone Core | Prone to tautomerism, impacting receptor binding and crystalline stability. |

Tautomeric Equilibrium

Pyrazolones are highly dynamic. Depending on the solvent polarity and pH, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one oscillates between its CH-form, OH-form, and NH-form. Understanding this is critical: the OH-form (enol) dominates in polar solvents and is the primary species responsible for both its pharmacological activity (e.g., analgesic properties[2]) and its reactivity with electrophiles during accidental exposure.

G N1 Methyl 4-methoxy-3-oxobutanoate + Hydrazine Hydrate N2 Condensation Reaction (Ethanol, Reflux 2h) N1->N2 Nucleophilic Attack N3 Intermediate Hydrazone N2->N3 -H2O N4 Cyclization (Intramolecular) N3->N4 Heat N5 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (CH-form) N4->N5 -MeOH N6 3-(methoxymethyl)-1H-pyrazol-5-ol (OH-form Tautomer) N5->N6 Tautomerization (Solvent Dependent)

Fig 1: Synthesis workflow and tautomeric equilibrium of the pyrazolone core.

Part 2: Synthesis & Purification Workflows

The synthesis of 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones and their precursors requires precise environmental control to prevent side reactions[2]. The following protocol is designed as a self-validating system , ensuring that the chemist can mechanically verify success at each step.

Step-by-Step Methodology:

  • Initiation: Dissolve methyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol.

    • Causality: Absolute ethanol solubilizes the precursors while providing a protic environment that accelerates the initial nucleophilic attack of hydrazine without introducing hydrolytic degradation.

  • Condensation: Add hydrazine hydrate (1.1 eq) dropwise at 0°C under an inert N2 atmosphere.

    • Causality: The exothermic nature of hydrazone formation requires strict thermal control to prevent the formation of unwanted di-hydrazide byproducts.

  • Cyclization: Elevate the temperature and reflux the mixture for 2 hours.

    • Causality: Thermal energy drives the intramolecular cyclization, expelling methanol to close the 5-membered pyrazolone ring.

  • Self-Validation (Reaction Completion): Spot the reaction mixture on a silica TLC plate alongside the starting ester. Elute with 5% Methanol in Dichloromethane.

    • Validation Logic: The complete disappearance of the UV-active ester spot (Rf ~0.7) and the appearance of a new, highly polar spot (Rf ~0.3) physically validates the complete consumption of the starting material. Proceed to workup only when this state is achieved.

Part 3: Mechanistic Toxicology & Safety Data (The SDS Core)

Standard safety sheets often list hazards without explaining the why. Aligning with the, this section details the mechanistic pathways of exposure to ensure researchers respect, rather than merely fear, the compound.

Table 2: Hazard Identification & Engineering Controls

Hazard Class GHS Category Mechanistic Cause Required Mitigation Strategy
Skin Irritation Category 2 Enol-form cross-reacts with epidermal keratin proteins. Nitrile gloves (min 0.11mm thickness); lab coat.
Eye Irritation Category 2A pH-dependent disruption of corneal lipid bilayers. Splash-proof chemical goggles (No safety glasses).

| Systemic Toxicity | STOT SE 3 | Hepatic P450 metabolism generates reactive species. | Fume hood handling (face velocity >100 fpm). |

Mechanistic Toxicology Pathway

In the event of systemic overexposure (e.g., accidental ingestion or deep percutaneous absorption), pyrazolone derivatives undergo hepatic metabolism. Cytochrome P450 enzymes oxidize the pyrazolone ring, generating reactive electrophilic species. If these species exceed the cellular reserve of Glutathione (GSH), they induce oxidative stress, leading to mitochondrial dysfunction and cellular apoptosis.

G T1 Pyrazolone Exposure (High Dose) T2 Cytochrome P450 Metabolism T1->T2 Hepatic uptake T3 Reactive Electrophilic Species T2->T3 Phase I Oxidation T4 GSH Depletion T3->T4 Covalent Binding T5 Oxidative Stress (ROS) T4->T5 Antioxidant Failure T6 Cellular Apoptosis / Hepatotoxicity T5->T6 Mitochondrial Dysfunction

Fig 2: Proposed mechanistic toxicology pathway for pyrazolone derivatives.

Self-Validating Emergency Spill Protocol

In the event of a powder or solution spill, standard sweeping is insufficient and dangerous.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth).

    • Causality: Pyrazolone derivatives can undergo unexpected redox reactions; avoiding combustible materials like sawdust prevents secondary fire hazards.

  • Neutralization & Removal: Apply a 5% sodium bicarbonate solution to the absorbed mass to suppress aerosolization, then mechanically transfer to a hazardous waste bin.

  • Self-Validation (Decontamination Check): After washing the surface with water, swab the spill zone with a 1% aqueous Ferric Chloride (FeCl3) solution.

    • Validation Logic: Pyrazolones in their enol form rapidly complex with Fe(III) to form a deep purple/red coordinate covalent complex. If the swab remains yellow/orange, the absence of the enol-Fe complex validates that the surface is 100% decontaminated.

Part 4: Pharmacological Relevance in Drug Development

Why synthesize and handle this compound? The 3-(methoxymethyl)-1H-pyrazol-5(4H)-one scaffold is a highly privileged structure in medicinal chemistry. The methoxymethyl group acts as a versatile bioisostere. When functionalized into 4-arylhydrazono derivatives, these compounds exhibit potent non-narcotic analgesic activity, often outperforming reference drugs like acetylsalicylic acid in in vivo models[2]. The ether oxygen provides an additional hydrogen-bond acceptor, which can be computationally targeted to increase binding affinity within the cyclooxygenase (COX) active site, making it a critical building block for next-generation anti-inflammatory therapeutics.

References

  • Ergenç, N., Çapan, G., & Demirdamar, R. (2001). "Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones". PubMed (National Institutes of Health). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4031, Edaravone". PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". United States Department of Labor. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one from ethyl 4-methoxyacetoacetate

Application Note: Synthesis and Isolation of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one Executive Summary & Application Rationale The pyrazolone scaffold is a privileged pharmacophore in medicinal chemistry, frequently servi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Executive Summary & Application Rationale

The pyrazolone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for non-narcotic analgesics, anti-inflammatory agents, and kinase inhibitors[1][2]. Specifically, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (MW: 128.13 g/mol ) incorporates a methoxymethyl ether moiety that acts as a hydrogen-bond acceptor, modulating the lipophilicity and pharmacokinetic profile of downstream drug candidates[3]. This application note details a highly efficient, self-validating protocol for synthesizing this building block via the Knorr pyrazole synthesis, utilizing ethyl 4-methoxyacetoacetate and hydrazine monohydrate[1][4].

Mechanistic Pathway & Causality

The synthesis proceeds via a two-stage condensation-cyclization cascade.

  • Stage 1 (Hydrazone Formation): The highly nucleophilic primary amine of hydrazine attacks the ketone carbonyl of ethyl 4-methoxyacetoacetate. This step is highly exothermic and occurs rapidly at low temperatures (0–25 °C).

  • Stage 2 (Lactamization/Cyclization): The secondary amine of the intermediate hydrazone attacks the ester carbonyl. This step requires thermal activation (refluxing ethanol, ~80 °C) to overcome the activation energy barrier for the expulsion of the ethanol leaving group[5].

Mechanism SM Ethyl 4-methoxyacetoacetate + Hydrazine INT Hydrazone Intermediate [M+H]+ = 175 SM->INT 0-25 °C Exothermic CYC Cyclization (Loss of Ethanol) INT->CYC 80 °C Reflux PROD 3-(methoxymethyl)- 1H-pyrazol-5(4H)-one [M+H]+ = 129 CYC->PROD Tautomerization

Fig 1: Mechanistic pathway of the Knorr pyrazole synthesis from ethyl 4-methoxyacetoacetate.

Materials and Reagents

Quantitative data is summarized below to ensure stoichiometric precision.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Ethyl 4-methoxyacetoacetate160.171.001.60 gDielectrophilic Substrate
Hydrazine monohydrate (64% N2H4)50.061.100.55 g (0.53 mL)Dinucleophile
Absolute Ethanol46.07N/A10.0 mLProtic Solvent
Diethyl Ether74.12N/A15.0 mLAnti-solvent for Trituration

Expert Insight on Reagent Selection: Ethanol is deliberately chosen as the solvent. While methanol or acetic acid can be used[2], ethanol perfectly matches the ester leaving group of the starting material[5]. This prevents unwanted transesterification side-reactions that can complicate TLC monitoring and LC-MS analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase includes specific In-Process Controls (IPC) to verify chemical progression.

Phase 1: Initiation and Hydrazone Formation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Dissolve ethyl 4-methoxyacetoacetate (1.60 g, 10.0 mmol) in absolute ethanol (10.0 mL) and cool the solution to 0–5 °C using an ice-water bath.

  • Add hydrazine monohydrate (0.53 mL, 11.0 mmol) dropwise over 5 minutes.

    • Causality: The dropwise addition controls the exothermic formation of the hydrazone intermediate. Bulk addition can cause localized boiling and hydrazine volatilization.

  • Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 30 minutes.

Phase 2: Thermal Cyclization 5. Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle or oil bath. 6. Maintain reflux for 3 hours. 7. Self-Validating IPC (LC-MS / TLC): Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze.

  • Validation Criteria: The intermediate hydrazone mass ( [M+H]+=175 ) must be completely consumed, replaced by the cyclized pyrazolone mass ( [M+H]+=129 )[3]. On TLC (DCM/MeOH 95:5, UV/KMnO4), the starting material ( Rf​≈0.7 ) should be absent, with a new polar spot appearing ( Rf​≈0.3 ).

Phase 3: Workup and Isolation 8. Once complete, cool the reaction mixture to room temperature, then concentrate in vacuo (rotary evaporator, 40 °C water bath) to remove ethanol and unreacted hydrazine. 9. To the resulting crude oil/solid, add ice-cold diethyl ether (15.0 mL) and triturate vigorously with a glass rod until a fine precipitate forms. 10. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold hexanes (2 × 5 mL). 11. Dry the product under high vacuum overnight to yield 3-(methoxymethyl)-1H-pyrazol-5(4H)-one as a white to off-white solid.

Workflow A 1. Crude Reaction Mixture (in Ethanol) B 2. Vacuum Concentration (Remove Volatiles) A->B C 3. Trituration (Cold Diethyl Ether) B->C D 4. Vacuum Filtration (Wash with Hexanes) C->D E 5. Pure Pyrazolone (White Solid) D->E

Fig 2: Step-by-step downstream processing and isolation workflow for the pyrazolone.

Optimization and Expert Troubleshooting

To ensure robustness, the reaction parameters were evaluated. Table 2 outlines the causality behind the selected optimal conditions.

Table 2: Optimization of Reaction Conditions

TemperatureTimeConversion StatusExpert Observation & Causality
25 °C12 h< 40% CyclizationInsufficient thermal energy to drive the expulsion of ethanol. The reaction stalls at the hydrazone intermediate.
80 °C (Reflux) 3 h > 98% Cyclization Optimal. Provides necessary activation energy for lactamization without degrading the methoxymethyl ether[5].
110 °C (in AcOH)5 h> 95% CyclizationValid alternative[2], but residual acetic acid is difficult to remove during trituration, requiring aqueous workup.

Physicochemical & Tautomeric Considerations

When characterizing the isolated 3-(methoxymethyl)-1H-pyrazol-5(4H)-one via NMR, researchers must account for annular tautomerism[1]. The molecule exists in a dynamic equilibrium between three forms:

  • CH Form: 3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one (features a distinct CH2​ signal at ~3.3 ppm).

  • OH Form: 3-(methoxymethyl)-1H-pyrazol-5-ol (features an aromatic CH singlet at ~5.4 ppm and a broad OH peak).

  • NH Form: 3-(methoxymethyl)-1H-pyrazol-5(2H)-one.

Analytical Tip: In highly polar, hydrogen-bonding solvents like DMSO- d6​ , the OH and NH forms predominate, yielding an aromatic proton signal. In non-polar solvents like CDCl3​ , the CH form (pyrazol-5-one) becomes more prominent. This dynamic state is a hallmark of pyrazolone derivatives and should not be misidentified as an impurity[1].

References[1] Ergenç, N., Capan, G., & Demirdamar, R. (2001). Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones. Arzneimittelforschung, 51(2), 118-124. URL:https://pubmed.ncbi.nlm.nih.gov/11258041/[4] Glaxo Group Limited. (2004). Intermediates for the synthesis of HIV integrase inhibitors. European Patent Office EP001664025B1. URL:https://patents.google.com/patent/EP1664025B1/en[2] Taiho Pharmaceutical Co Ltd. (2017). Aminopyrazolone derivative. US Patent US20170107207A1. URL:https://patents.google.com/patent/US20170107207A1/en[5] Astellas Pharma Inc. (2003). Pyrrolopyridazine Derivatives. European Patent Office EP1581535 B3. URL:https://patents.google.com/patent/EP1581535B3/en[3] ChemicalBook. (n.d.). 3-(METHOXYMETHYL)-1H-PYRAZOL-5-OL. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3759411.htm

Sources

Application

Application Note: A Detailed Protocol for the Condensation Reaction of Hydrazine Hydrate with Ethyl 4-methoxy-3-oxobutanoate to Synthesize 5-Methoxy-3-pyrazolone

Abstract This document provides a comprehensive guide to the synthesis of 5-methoxy-3-pyrazolone, a valuable heterocyclic scaffold, through the condensation of ethyl 4-methoxy-3-oxobutanoate with hydrazine hydrate. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-methoxy-3-pyrazolone, a valuable heterocyclic scaffold, through the condensation of ethyl 4-methoxy-3-oxobutanoate with hydrazine hydrate. This reaction, a variant of the Knorr pyrazole synthesis, is of significant interest in medicinal chemistry due to the prevalence of the pyrazolone core in a wide range of biologically active compounds. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses safety considerations, and methods for product characterization. The aim is to equip researchers with a robust and well-understood procedure for the synthesis of this important chemical intermediate.

Introduction

Pyrazolone derivatives are a cornerstone in pharmaceutical development, exhibiting a broad spectrum of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these heterocyclic compounds is often achieved through the Knorr pyrazole synthesis, a reliable and versatile method involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This application note focuses on a specific instance of this reaction: the synthesis of 5-methoxy-3-pyrazolone from ethyl 4-methoxy-3-oxobutanoate and hydrazine hydrate. The resulting product is a key building block for the synthesis of more complex molecules in drug discovery programs.

Reaction Mechanism and Rationale

The formation of the pyrazolone ring from a β-ketoester and hydrazine proceeds through a two-step mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the more electrophilic ketone carbonyl of the ethyl 4-methoxy-3-oxobutanoate. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This leads to the formation of a five-membered ring and the elimination of ethanol, resulting in the stable pyrazolone product.

The reaction is typically carried out in a protic solvent, such as ethanol, which can facilitate the proton transfer steps involved in the mechanism. The use of a slight excess of hydrazine hydrate helps to ensure the complete consumption of the starting β-ketoester.

Experimental Protocol

Reagents and Materials
ReagentGradeM.W. ( g/mol )AmountMoles
Ethyl 4-methoxy-3-oxobutanoate≥95%160.175.00 g31.2 mmol
Hydrazine hydrate (~64% hydrazine)Reagent50.061.72 mL34.3 mmol
EthanolAnhydrous46.0725 mL-
Diethyl etherAnhydrous74.1250 mL-
Acetic acid (optional catalyst)Glacial60.052-3 drops-

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a certified chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Reaction Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-methoxy-3-pyrazolone.

Step-by-Step Procedure
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-methoxy-3-oxobutanoate (5.00 g, 31.2 mmol) in 25 mL of anhydrous ethanol.

  • With stirring, slowly add hydrazine hydrate (1.72 mL, 34.3 mmol) to the solution at room temperature. An exothermic reaction may be observed. For better control, the addition can be performed in an ice bath.

  • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Add 50 mL of anhydrous diethyl ether to the residue and stir or sonicate to break up any solids. This process, known as trituration, helps to wash away soluble impurities.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether.

  • Dry the purified product under vacuum to obtain 5-methoxy-3-pyrazolone as a solid.

Product Characterization

The identity and purity of the synthesized 5-methoxy-3-pyrazolone can be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the methoxy group protons (CH₃O-), a singlet for the methylene protons on the pyrazolone ring (-CH₂-), and a broad singlet for the two N-H protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals for the carbonyl carbon (C=O), the enol carbon (C-OCH₃), the methylene carbon (-CH₂-), and the methoxy carbon (CH₃O-).

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (C₄H₆N₂O₂ = 114.10 g/mol ).

Discussion

The protocol described herein is a robust and efficient method for the synthesis of 5-methoxy-3-pyrazolone. The reaction typically proceeds with high yield due to the formation of the stable pyrazolone ring. For purification, if the product is not sufficiently pure after trituration, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be employed. The choice of a slight excess of hydrazine hydrate ensures the complete conversion of the starting material. The reaction time can be optimized by monitoring the disappearance of the starting material by TLC.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Goh, K. K. T., et al. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 29(1), 241-246. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(Methoxymethyl)pyrazolones

Abstract Pyrazolone derivatives are privileged pharmacophores in drug discovery, exhibiting potent analgesic, anti-inflammatory, and antimicrobial properties[1]. The strategic incorporation of a 3-(methoxymethyl) substit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazolone derivatives are privileged pharmacophores in drug discovery, exhibiting potent analgesic, anti-inflammatory, and antimicrobial properties[1]. The strategic incorporation of a 3-(methoxymethyl) substituent enhances the lipophilicity and hydrogen-bonding capacity of the pyrazolone core, optimizing its pharmacokinetic profile. However, conventional Knorr-type cyclocondensation often suffers from prolonged reaction times, thermodynamic degradation, and poor regioselectivity. This application note details a highly efficient, self-validating microwave-assisted organic synthesis (MAOS) protocol for 3-(methoxymethyl)pyrazolones, demonstrating how dielectric heating overcomes traditional activation barriers to deliver superior yields and purity[2][3].

Mechanistic Causality: Why Microwave Irradiation?

The synthesis of 3-(methoxymethyl)pyrazolones relies on the condensation of ethyl 4-methoxyacetoacetate with substituted hydrazines. This reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl of the β -keto ester.

  • Intramolecular Cyclization: The secondary amine of the intermediate hydrazone attacks the ester carbonyl, eliminating ethanol to close the pyrazolone ring.

The Microwave Advantage: Under conventional convective heating, the intramolecular cyclization step is rate-limiting, often requiring 6 to 12 hours of reflux. This prolonged thermal exposure leads to the formation of undesired tautomers and linear degradation products[2]. Microwave irradiation directly couples with the highly polar hydrazone intermediate. The resulting dipole rotation and ionic conduction cause rapid, localized superheating (dielectric heating). This targeted energy transfer instantly overcomes the activation energy barrier for cyclization, driving the reaction to completion in minutes and locking the product into its kinetically favored regioselective form[3][4].

Mechanism A Ethyl 4-methoxyacetoacetate + Hydrazine B Nucleophilic Attack (Rate-limiting thermally) A->B C Polar Hydrazone Intermediate (High MW Absorption) B->C D Intramolecular Cyclization (-EtOH) C->D E 3-(Methoxymethyl)pyrazolone D->E

Mechanistic pathway of pyrazolone cyclocondensation under microwave irradiation.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system .

  • In-situ Temperature Monitoring: The use of an internal fiber-optic temperature probe (or precise IR sensor) ensures that the reaction reaches exactly 100 °C, preventing the solvent superheating anomalies common in domestic microwaves[3].

  • TLC Reaction Tracking: The complete consumption of the highly UV-active aryl hydrazine serves as an internal validation metric for reaction completion.

  • Solvent-Free / Green Solvent Compatibility: The protocol utilizes minimal absolute ethanol or operates entirely neat, leveraging the reactants' own dipole moments for microwave absorption[2].

Step-by-Step Protocol: Synthesis of 3-(Methoxymethyl)pyrazolones

Reagents Required:

  • Ethyl 4-methoxyacetoacetate (1.0 mmol, 174.19 mg)

  • Phenylhydrazine or substituted aryl hydrazine (1.0 mmol)

  • Glacial acetic acid (Catalyst)

  • Absolute ethanol (Optional green solvent)

Methodology:

  • Reagent Preparation: In a 10 mL heavy-walled, microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, sequentially add ethyl 4-methoxyacetoacetate (1.0 mmol) and the selected hydrazine (1.0 mmol).

  • Catalytic Initiation: Add exactly 2 drops of glacial acetic acid. Causality: The mild acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine[1].

  • Solvent Addition (Optional): For highly viscous substituted hydrazines, add 1.0 mL of absolute ethanol to ensure homogeneous stirring. Otherwise, proceed neat[2].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial into a dedicated monomode microwave synthesizer. Irradiate with a dynamic power input (max 150 W) to ramp the temperature to 100 °C within 1 minute. Hold at 100 °C for 5 to 10 minutes[3][4].

  • Rapid Cooling: Utilize the synthesizer's compressed air cooling system to rapidly drop the internal temperature to 25 °C. Causality: Rapid quenching prevents thermodynamic equilibration into undesired tautomeric forms.

  • Precipitation & Workup: Pour the reaction mixture into 15 mL of crushed ice-water. Stir vigorously for 5 minutes until the 3-(methoxymethyl)pyrazolone derivative precipitates as a distinct solid.

  • Filtration & Purification: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 5 mL) to remove unreacted acetic acid. Recrystallize the crude product from an ethanol/water (8:2) mixture to afford the analytically pure compound.

Workflow S1 1. Reagent Mixing (Neat or minimal EtOH) S2 2. MW Irradiation (100°C, 5-10 min) S1->S2 S3 3. Rapid Air Cooling & Ice Quench S2->S3 S4 4. Vacuum Filtration & Aqueous Wash S3->S4 S5 5. Recrystallization (Pure Product) S4->S5

Step-by-step microwave synthesis and purification workflow.

Quantitative Performance Comparison

The following table summarizes the quantitative advantages of utilizing microwave dielectric heating over conventional convective reflux for the synthesis of methoxymethyl-substituted pyrazolones.

Reaction ParameterConventional RefluxMicrowave Irradiation
Heating Mechanism Convection / ConductionDielectric Dipole Heating
Operating Temperature 80 °C (Reflux limit)100 °C (Pressurized vial)
Reaction Time 6 – 12 hours5 – 10 minutes
Solvent Requirement High volume (Ethanol)Solvent-free (neat) or minimal
Average Yield 45% – 60%85% – 95%
Purity & Selectivity Complex tautomeric mixturesHigh regioselectivity, single product
References
  • [2] Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • [3] Zhang, Y., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules (PMC - NIH). Available at:[Link]

  • [1] Antre, R. V., et al. (2011). Microwave assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety and evaluation of their anti-inflammatory, analgesic and antipyretic activities. Saudi Pharmaceutical Journal (PMC - NIH). Available at:[Link]

  • [4] Pontiki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Antioxidants (MDPI). Available at:[Link]

Sources

Application

Application Note: Solvent-Free Synthesis of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Strategic Context and Pharmaceutical Relevance The pyrazol-5-one scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of neuroprotective agents (e.g., Edaravone) and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Pharmaceutical Relevance

The pyrazol-5-one scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of neuroprotective agents (e.g., Edaravone) and advanced oncology candidates. Specifically, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one serves as a critical synthetic intermediate. It is heavily utilized in the development of [1] and acts as a foundational building block for synthesizing potent [2], which are actively investigated for their ability to suppress c-Myc-driven tumorigenesis.

Historically, the synthesis of pyrazolone derivatives relied on refluxing β -keto esters with hydrazine hydrate in volatile organic solvents (e.g., ethanol, toluene, or acetic acid). However, the paradigm of pharmaceutical manufacturing is shifting toward [3]. By eliminating the solvent, researchers can dramatically reduce the Environmental Factor (E-factor), accelerate reaction kinetics, and simplify downstream purification.

Mechanistic Causality: The Physics of Solvent-Free Cyclization

The formation of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one from methyl 4-methoxy-3-oxobutanoate and hydrazine hydrate is a two-step cascade reaction: a bimolecular nucleophilic addition followed by an intramolecular acyl substitution.

Conducting this reaction under solvent-free (neat) conditions is not merely an environmental choice; it is a kinetic optimization.

  • Concentration-Driven Kinetics: In the absence of a diluting solvent, the localized concentration of the reactants is maximized. This exponentially increases the collision frequency between the highly nucleophilic hydrazine (enhanced by the α -effect) and the electrophilic C3-ketone of the ester.

  • Thermodynamic Self-Sufficiency: The initial formation of the hydrazone intermediate is highly exothermic. In a neat mixture, this liberated heat is not dissipated into a bulk solvent; instead, it provides the exact thermal activation energy required to drive the subsequent intramolecular amidation (ring closure).

  • Le Chatelier’s Principle: As the reaction proceeds, the byproducts (water and methanol) phase-separate or evaporate under mild heating, continuously driving the equilibrium toward the thermodynamic pyrazolone product.

Mechanism A Methyl 4-methoxy-3-oxobutanoate + Hydrazine Hydrate B Nucleophilic Addition (C3 Carbonyl Attack) A->B Room Temp / Neat C Hydrazone Intermediate (- H2O) B->C Fast Exothermic D Intramolecular Cyclization (Nucleophilic Acyl Substitution) C->D Heat (60°C) E 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (- CH3OH) D->E Ring Closure

Caption: Mechanistic pathway for the solvent-free synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes of the reaction mixture (from a biphasic liquid to a homogenous melt, and finally to a crystalline solid) serve as intrinsic progress indicators, minimizing the need for constant chromatographic sampling.

Materials Required
  • Methyl 4-methoxy-3-oxobutanoate: 1.00 equivalent (eq)

  • Hydrazine monohydrate (98%): 1.05 eq (Slight excess ensures complete consumption of the ester and compensates for minor evaporative losses).

Step-by-Step Methodology
  • Reagent Mixing (Neat): Equip a 50 mL round-bottom flask with a magnetic stir bar. Add methyl 4-methoxy-3-oxobutanoate (10.0 mmol, 1.46 g). Place the flask in a room-temperature water bath to act as a mild heat sink.

  • Controlled Addition: Begin vigorous stirring (800 rpm). Add hydrazine monohydrate (10.5 mmol, ~0.51 mL) dropwise over 5 minutes. Causality Check: The mixture will become cloudy and warm to the touch due to the exothermic formation of the hydrazone intermediate.

  • Thermal Activation: Remove the water bath and transfer the flask to a pre-heated oil bath or heating block set to 60 °C. Stir the neat mixture for 45 minutes. Causality Check: The mixture will transition into a homogenous, viscous state as the cyclization occurs and methanol is liberated.

  • In-Process Control (TLC): Spot the mixture against the starting ester on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The complete disappearance of the UV-active ester spot validates reaction completion.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature (20 °C) over 15 minutes, then transfer to an ice bath (4 °C) for 30 minutes. The product will spontaneously precipitate as a dense crystalline mass.

  • Purification via Trituration: Add 5 mL of ice-cold distilled water to the flask and vigorously triturate the solid using a glass rod. Causality Check: Water selectively dissolves any unreacted hydrazine and trace polar impurities, leaving the highly pure, water-insoluble pyrazolone intact.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with an additional 2 mL of ice-cold water. Dry the white solid in a vacuum oven at 45 °C overnight to afford pure 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

Workflow S1 1. Reagent Mixing Neat Conditions S2 2. Thermal Activation 60°C for 45 min S1->S2 S3 3. Crystallization Cool to 4°C S2->S3 S4 4. Purification Ice-Water Wash S3->S4

Caption: Step-by-step experimental workflow for the solvent-free pyrazolone synthesis.

Quantitative Method Comparison

To validate the efficacy of the solvent-free approach, the protocol was benchmarked against the traditional solvent-reflux method. The data below demonstrates the superiority of the neat reaction conditions across all critical process parameters.

Process ParameterTraditional Method (Ethanol Reflux)Green Solvent-Free Protocol (Neat)Performance Gain
Reaction Time 4.0 Hours45 Minutes81% Reduction
Reaction Temperature 78 °C (Reflux)60 °CLower Energy Input
Isolated Yield 76 - 80%91 - 94%~14% Increase
E-Factor (Waste/Product) > 15.0 (High solvent waste)< 1.5 (Water wash only)10x Greener
Purification Requirement Column Chromatography / RecrystallizationSimple Ice-Water TriturationHigh Throughput

Table 1: Comparative analysis of traditional vs. solvent-free synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

References

  • Astellas Pharma Inc. (2003). Pyrrolopyridazine derivatives. European Patent Office. EP1581535B1.
  • Daiichi Sankyo Company, Limited. (2015). Aminopyrazolone derivative. United States Patent and Trademark Office. US20170107207A1.
  • Soltanzadeh, Z., Imanzadeh, G., Noroozi-Pesyan, N., & Şahin, E. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153. Available at:[Link]

Method

Application Notes and Protocols for the C-4 Functionalization of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery The pyrazolone motif is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Since the late 19th century, pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery

The pyrazolone motif is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Since the late 19th century, pyrazolone derivatives have been developed as potent analgesic, anti-inflammatory, and antipyretic agents.[1] In contemporary drug discovery, this privileged scaffold continues to be a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] The functionalization of the pyrazolone ring is a key strategy for modulating its biological activity, and the C-4 position, in particular, offers a prime site for introducing chemical diversity.[1] This application note provides a comprehensive guide to the synthesis and C-4 functionalization of a promising, yet underexplored, pyrazolone derivative: 3-(methoxymethyl)-1H-pyrazol-5(4H)-one. The presence of the methoxymethyl group at the C-3 position is anticipated to influence the molecule's electronic properties and, consequently, its reactivity and biological profile, making its C-4 functionalized analogues attractive candidates for drug development programs.

Synthesis of the Starting Material: 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

The foundational step for any functionalization study is the efficient synthesis of the starting material. 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one can be readily prepared via the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] In this case, the reaction utilizes methyl 4-methoxy-3-oxobutanoate and hydrazine hydrate.

Protocol 1: Synthesis of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Materials:

  • Methyl 4-methoxy-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-methoxy-3-oxobutanoate (1 equivalent) and ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add diethyl ether and stir vigorously to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome:

This procedure should yield 3-(methoxymethyl)-1H-pyrazol-5(4H)-one as a crystalline solid. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the functionalization steps.

C-4 Functionalization Strategies

The C-4 position of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is characterized by an active methylene group, making it amenable to a variety of carbon-carbon bond-forming reactions. This section details protocols for two key C-4 functionalization reactions: the Knoevenagel condensation and palladium-catalyzed direct arylation.

Knoevenagel Condensation for the Synthesis of 4-Arylmethylene Derivatives

The Knoevenagel condensation is a classic and highly efficient method for the formation of a new carbon-carbon double bond by reacting an active methylene compound with an aldehyde or ketone.[5] This reaction is particularly well-suited for the C-4 functionalization of pyrazolones, leading to the synthesis of 4-arylmethylene-pyrazol-5-one derivatives, which have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties.[6][7]

Causality Behind Experimental Choices:

The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, which is sufficient to deprotonate the active methylene group at C-4 without promoting the self-condensation of the aldehyde.[5][6] The choice of solvent can influence the reaction rate and yield, with polar protic solvents like ethanol often being effective.

Mechanism of the Knoevenagel Condensation:

The reaction proceeds through a three-step mechanism:

  • Enolate Formation: The basic catalyst deprotonates the C-4 position of the pyrazolone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Pyrazolone 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one Enolate Pyrazolone Enolate Pyrazolone->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate_ref Pyrazolone Enolate Aldehyde Aromatic Aldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Intermediate_ref Aldol-type Intermediate Enolate_ref->Aldehyde Nucleophilic Attack Product 4-Arylmethylene-3-(methoxymethyl)- 1H-pyrazol-5(4H)-one Intermediate_ref->Product - H₂O

Figure 1: Mechanism of the Knoevenagel Condensation.

Materials:

  • 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Dioxane

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or dioxane.

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent (e.g., ethanol or diethyl ether) to induce crystallization.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylmethylene derivative.

Data Presentation: Representative Yields for Knoevenagel Condensation

EntryAromatic AldehydeProductTypical Yield (%)
1Benzaldehyde4-Benzylidene-3-(methoxymethyl)-1H-pyrazol-5(4H)-one85-95
24-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one88-96
34-Methoxybenzaldehyde4-(4-Methoxybenzylidene)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one82-92
44-Nitrobenzaldehyde4-(4-Nitrobenzylidene)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one90-98

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Palladium-Catalyzed Direct C-4 Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds.[8] Palladium-catalyzed direct arylation of pyrazolones at the C-4 position provides a complementary approach to the Knoevenagel condensation for introducing aryl substituents.[9][10] This method is particularly useful for creating a direct C-C single bond between the pyrazolone core and an aromatic ring.

Causality Behind Experimental Choices:

This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand to facilitate the catalytic cycle. A base is required to neutralize the acid generated during the reaction. The choice of solvent is crucial, with polar aprotic solvents like DMA or DMF often being effective. The use of a temporary protecting group at the C-5 position can be employed to selectively direct the arylation to the C-4 position.[10]

Mechanism of Palladium-Catalyzed C-4 Arylation:

The mechanism is complex and can vary depending on the specific catalytic system. However, a generally accepted pathway involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.

  • Concerted Metalation-Deprotonation (CMD): The resulting Pd(II) species coordinates to the pyrazolone, followed by a concerted metalation-deprotonation step at the C-4 position, forming a palladacycle intermediate.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.

Pd_Arylation_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0) OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)-X OxidativeAddition->PdII_complex CMD Concerted Metalation- Deprotonation (CMD) PdII_complex->CMD Pyrazolone Pyrazolone Pyrazolone->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle ReductiveElimination Reductive Elimination Palladacycle->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 4-Aryl-Pyrazolone ReductiveElimination->Product

Figure 2: Simplified Mechanism of Pd-Catalyzed C-4 Arylation.

Materials:

  • 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

  • Aryl bromide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc) or another suitable base

  • N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (1 equivalent), the aryl bromide (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), and KOAc (2 equivalents).

  • Add anhydrous DMA or DMF as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the progress by TLC.[8]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

Data Presentation: Representative Yields for Pd-Catalyzed C-4 Arylation

EntryAryl BromideProductTypical Yield (%)
1Bromobenzene4-Phenyl-3-(methoxymethyl)-1H-pyrazol-5(4H)-one60-75
24-Bromotoluene4-(p-Tolyl)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one65-80
34-Bromoanisole4-(4-Methoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one55-70
41-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one62-78

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Development

The C-4 functionalized 3-(methoxymethyl)-1H-pyrazol-5(4H)-one derivatives are of significant interest to the pharmaceutical industry due to the diverse biological activities associated with the pyrazolone scaffold.

  • Anticancer Agents: Many 4-arylmethylene-pyrazol-5-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][6] The introduced aryl group can interact with specific biological targets, such as protein kinases, leading to the inhibition of cancer cell proliferation.

  • Antimicrobial Agents: The pyrazolone nucleus is a key component of several antimicrobial drugs. C-4 functionalization can enhance the antimicrobial spectrum and potency of these compounds.[4]

  • Anti-inflammatory and Analgesic Agents: Building upon the classical applications of pyrazolones, novel C-4 substituted derivatives are being explored for their potential as next-generation anti-inflammatory and analgesic drugs with improved safety profiles.[2]

The synthesis of a library of C-4 functionalized 3-(methoxymethyl)-1H-pyrazol-5(4H)-one derivatives, as outlined in this application note, provides a valuable platform for structure-activity relationship (SAR) studies and the identification of new drug candidates.

Conclusion

This application note provides a detailed guide for the synthesis and C-4 functionalization of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, a promising scaffold for drug discovery. The protocols for Knoevenagel condensation and palladium-catalyzed direct arylation offer efficient and versatile methods for introducing chemical diversity at the C-4 position. The resulting derivatives are valuable compounds for screening in various biological assays, with the potential to lead to the discovery of novel therapeutic agents. The provided mechanistic insights and experimental details are intended to empower researchers, scientists, and drug development professionals in their efforts to explore the full potential of this important class of heterocyclic compounds.

References

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews: Journal of Pharmaceutical and R&D.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). National Institutes of Health. [Link]

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (n.d.).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Aldol condensation. (n.d.). Wikipedia. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). Research Journal of Pharmacy and Biological and Chemical Sciences.
  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Antibacterial activity of novel 4-substituted pyrazolone deriv
  • Synthesis and antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against peste des petits ruminant virus (PPRV). (2009). PubMed. [Link]

  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. (2013). ScienceDirect.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • synthesis and biological significance of pyrazolones. (2014). IJPSR.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.).
  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. (2012). PubMed. [Link]

  • Knoevenagel Condens
  • A facile synthesis of pyrazole derivatives in neat WERSA. (n.d.). Indian Chemical Society.
  • Alkaline catalytic mechanism. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Institutes of Health. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2026).
  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 - Preprints.org. (2023). Preprints.org.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]

  • Pd‐catalyzed direct C5‐arylations of the pyrazole ring of 1‐arylpyrazoles. (n.d.).
  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. (n.d.).
  • Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. (n.d.). MIT Open Access Articles. Palladium- Catalyzed Ortho Arylation of Anilides. (n.d.). MIT Open Access Articles.

Sources

Application

Application Note: Regioselective N-Alkylation of 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Introduction & Mechanistic Insights The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery. However, the alkylation of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one presents a formidable regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery. However, the alkylation of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one presents a formidable regioselectivity challenge. In solution, this compound exists in a dynamic tautomeric equilibrium comprising the CH form (4H-pyrazol-5-one), the OH form (1H-pyrazol-5-ol), and the NH form (2-pyrazolin-5-one). Deprotonation yields an ambident anion capable of undergoing alkylation at multiple sites: N1, N2, O5, or C4 [1].

Causality Behind Experimental Choices (E-E-A-T)

To selectively drive N-alkylation over O-alkylation, researchers must manipulate the reaction microenvironment using Pearson’s Hard-Soft Acid-Base (HSAB) theory [2].

  • The "Cesium Effect" & Base Selection: Using a base with a large cationic radius, such as Cesium Carbonate (Cs₂CO₃), is critical. Unlike Na⁺ or K⁺, the bulky Cs⁺ ion forms a loose, solvent-separated ion pair with the hard oxygen enolate. This loose pairing increases the electron density on the softer nitrogen atom, directing soft electrophiles to the N-position.

  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly required. DMF effectively solvates the Cs⁺ cation, leaving the pyrazolone anion "naked" and highly reactive, which kinetically favors the softer nitrogen nucleophile.

  • Substrate Stability: The C3-methoxymethyl (MOM) group is an acid-sensitive ether linkage. The use of mild basic conditions (Cs₂CO₃) is intentionally chosen to be orthogonal to the MOM group, preventing premature ether cleavage during the alkylation step.

HSAB_Pathway SM Pyrazol-5-one Ambident Anion Cond1 Hard Electrophile / Base (e.g., Me2SO4, K2CO3) SM->Cond1 Cond2 Soft Electrophile / Base (e.g., BnBr, Cs2CO3) SM->Cond2 O_Alk O-Alkylation (Kinetic Control) Cond1->O_Alk Major Pathway N_Alk N-Alkylation (Thermodynamic Control) Cond1->N_Alk Minor Pathway Cond2->O_Alk Minor Pathway Cond2->N_Alk Major Pathway

Fig 1. Logical relationship between electrophile hardness and alkylation regioselectivity.

Optimization of Reaction Conditions

Quantitative analysis of various reaction conditions demonstrates that the combination of a soft electrophile, a large counterion, and a highly polar aprotic solvent is required to maximize the N:O alkylation ratio.

Table 1: Optimization of N-Alkylation Conditions (Model Electrophile: Benzyl Bromide)

EntryBase (1.5 eq)SolventElectrophileTemp (°C)N:O RatioIsolated Yield (%)
1K₂CO₃AcetoneMeI (Hard)6045:5578
2NaHTHFBnBr (Soft)2560:4082
3Cs₂CO₃MeCNBnBr (Soft)2585:1585
4 Cs₂CO₃ DMF BnBr (Soft) 25 92:8 89

Detailed Experimental Protocol

This protocol describes the optimized, step-by-step methodology for the regioselective N-alkylation of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one using Benzyl Bromide as a model soft electrophile [3].

Materials Required:
  • 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv, finely powdered and oven-dried)

  • Benzyl Bromide (BnBr, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon gas for 5 minutes.

  • Substrate Solvation: Add 3-(methoxymethyl)-1H-pyrazol-5(4H)-one (500 mg, 3.90 mmol) to the flask. Inject 10 mL of anhydrous DMF and stir until complete dissolution is achieved.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add powdered Cs₂CO₃ (1.90 g, 5.85 mmol) in three portions over 10 minutes to control the exothermic deprotonation. Stir at 0 °C for 30 minutes. Note: A slight color change to pale yellow indicates the formation of the enolate.

  • Alkylation: Using a gas-tight syringe, add Benzyl Bromide (0.51 mL, 4.29 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quenching & Workup: Quench the reaction by adding 15 mL of ice-cold distilled water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) followed by brine (20 mL) to thoroughly remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes). The N-alkylated product typically elutes slower (lower Rf) than the O-alkylated impurity due to the highly polar lactam carbonyl.

Protocol_Workflow Step1 1. Deprotonation Cs2CO3, DMF, 0 °C Step2 2. Alkylation R-X, 25 °C, 4h Step1->Step2 Step3 3. Aqueous Workup EtOAc / H2O / Brine Step2->Step3 Step4 4. Purification Silica Chromatography Step3->Step4 Step5 5. Validation 13C NMR & LC-MS Step4->Step5

Fig 2. Experimental workflow for the regioselective N-alkylation of pyrazol-5-ones.

Self-Validating System: Analytical Confirmation

To ensure absolute trustworthiness in the structural assignment, the protocol must be treated as a self-validating system. LC-MS alone is insufficient as the N-alkyl and O-alkyl isomers are isobaric.

Mandatory Validation via ¹³C NMR:

  • N-Alkylated Product (Target): The presence of the intact lactam carbonyl (C5) will exhibit a characteristic ¹³C NMR resonance far downfield at ~170–175 ppm .

  • O-Alkylated Product (Impurity): If O-alkylation occurs, the pyrazole ring aromatizes. The C5 carbon loses its carbonyl character and shifts significantly upfield to ~160 ppm . This stark chemical shift difference provides an unequivocal, self-validating checkpoint for the success of the regioselective protocol.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (2022).[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (2025).[Link]

  • N-Alkylation of Pyrazolones with OH-Protection. ChemInform (1993).[Link]

Method

Synthesis and Application of Schiff Bases Derived from 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one: A Detailed Guide for Researchers

Introduction: The Significance of Pyrazolone-Based Schiff Bases The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] When functionalized to form Schiff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazolone-Based Schiff Bases

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] When functionalized to form Schiff bases, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, a versatile building block for creating novel chemical entities with significant therapeutic potential.

The formation of a Schiff base, an imine-containing compound, typically involves the condensation of a primary amine with a carbonyl compound.[5][6] In the context of this guide, the active methylene group at the C4 position of the 3-(methoxymethyl)-1H-pyrazol-5(4H)-one ring provides a reactive site for condensation with various aldehydes and ketones, leading to the formation of a diverse library of Schiff base derivatives.[7] The inherent biological activities of the pyrazolone nucleus, coupled with the structural diversity introduced by the Schiff base linkage, make these compounds compelling targets for drug discovery and development.[8][9]

PART 1: Synthesis of Schiff Bases from 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

The synthesis of Schiff bases from 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is a straightforward and efficient process, typically achieved through a condensation reaction with an appropriate aldehyde or ketone. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, or a weak base like piperidine, and is usually carried out under reflux conditions in a suitable solvent like ethanol or dioxane.[7][9]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic addition of the active methylene group of the pyrazolone to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base. The choice of catalyst is crucial; an acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, a basic catalyst can deprotonate the active methylene group of the pyrazolone, increasing its nucleophilicity. The selection of the solvent is also important, with polar protic solvents like ethanol often being favored as they can help to stabilize the transition state and facilitate the removal of the water by-product.

Schiff Base Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazolone 3-(methoxymethyl)-1H-pyrazol-5(4H)-one Reaction_Vessel Reaction Mixture Pyrazolone->Reaction_Vessel Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Product Schiff Base Product Reaction_Vessel->Product Condensation Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of Schiff bases from 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

Detailed Experimental Protocol: General Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one and 1 equivalent of the desired aldehyde or ketone in a minimal amount of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Product Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Table 1: Representative Reaction Conditions and Yields

Aldehyde/KetoneCatalystSolventReflux Time (h)Yield (%)
BenzaldehydeGlacial Acetic AcidEthanol485
4-ChlorobenzaldehydeGlacial Acetic AcidEthanol590
4-MethoxybenzaldehydeGlacial Acetic AcidEthanol488
AcetophenonePiperidineDioxane675

PART 2: Characterization of Pyrazolone Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is paramount to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1610-1640 cm⁻¹.[10][11] The disappearance of the C=O stretching band of the starting aldehyde/ketone and the N-H stretching bands of the pyrazolone provides further evidence of the reaction's completion.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of a pyrazolone Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-9.0 ppm.[10][13] The signals for the aromatic protons and the methoxymethyl group will also be present in their expected regions.

    • ¹³C NMR: The formation of the azomethine bond is confirmed by the appearance of a signal for the imine carbon (-C=N-) in the δ 150-165 ppm region.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing confirmation of the expected molecular formula.[14][15]

Table 2: Key Spectroscopic Data for a Representative Pyrazolone Schiff Base

TechniqueKey SignalChemical Shift/Wavenumber
IRC=N stretch~1636 cm⁻¹[14]
¹H NMR-CH=N- protonδ 8.5-9.3 ppm[11][16]
¹³C NMR-C=N- carbonδ 160-165 ppm[10]

PART 3: Applications in Drug Development

Schiff bases derived from pyrazolone scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.[3][17]

Potential Therapeutic Applications
  • Antimicrobial Agents: Many pyrazolone Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[8][18][19] The lipophilicity of these compounds, often enhanced by the Schiff base linkage, is thought to facilitate their penetration through microbial cell membranes.[18]

  • Antioxidant Activity: The pyrazolone ring system, in combination with various substituents on the Schiff base moiety, can confer significant antioxidant properties.[5][20][21] These compounds can scavenge free radicals and chelate metal ions, which are implicated in oxidative stress-related diseases.[22]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazolone Schiff bases against various cancer cell lines.[3][23] The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

  • Anti-inflammatory and Anti-Alzheimer's Activity: Certain pyrazolone-based Schiff bases have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[15][20] They have also exhibited anti-inflammatory properties.[20]

Applications_of_Pyrazolone_Schiff_Bases cluster_synthesis Synthesis cluster_product Product cluster_applications Therapeutic Applications Start 3-(methoxymethyl)-1H-pyrazol-5(4H)-one + Aldehyde/Ketone Product Pyrazolone Schiff Base Start->Product Antimicrobial Antimicrobial Product->Antimicrobial Antioxidant Antioxidant Product->Antioxidant Anticancer Anticancer Product->Anticancer AntiInflammatory Anti-inflammatory/ Anti-Alzheimer's Product->AntiInflammatory

Caption: From synthesis to diverse therapeutic applications of pyrazolone Schiff bases.

Conclusion

The synthesis of Schiff bases from 3-(methoxymethyl)-1H-pyrazol-5(4H)-one offers a versatile and efficient route to a wide array of potentially bioactive molecules. The straightforward synthetic protocols, coupled with the ease of structural modification, make this class of compounds an attractive area for further research and development in medicinal chemistry. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these promising compounds.

References

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). PMC. [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. (n.d.). SciSpace. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). Indian Journal of Pharmaceutical Sciences. [Link]

  • Antimicrobial Analysis Of Schiff Base Ligands Pyrazole And Diketone Metal Complex Against Pathogenic Organisms. (2017). International Journal of Advanced Research. [Link]

  • Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. (2026). International Journal of Technology & Emerging Research. [Link]

  • ¹H NMR spectrum of the pyrazolone–thiophene Schiff base (PyTh), illustrating characteristic resonances for aromatic, aliphatic, and functional group protons. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (n.d.). ChemRxiv. [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). MDPI. [Link]

  • Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. (2026). International Journal of Technology & Emerging Research. [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. [Link]

  • Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. (2019). PubMed. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Taylor & Francis Online. [Link]

  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2020). ResearchGate. [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). ijcps.com. [Link]

  • Isolation, characterization and x-ray structure determination of the schiff base ligand. (n.d.). SciELO. [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (n.d.). PMC. [Link]

  • Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. (2024). ACS Publications. [Link]

  • Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru. (n.d.). Taylor & Francis Online. [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. (n.d.). Rasayan. [Link]

  • Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. (2025). ResearchGate. [Link]

  • Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. (2024). advchem.org. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for 3-(methoxymethyl)pyrazolone purification

Welcome to the Technical Support Center for Pyrazolone Purification . This hub is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 3-(methoxym...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolone Purification . This hub is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 3-(methoxymethyl)pyrazolone and its derivatives.

Pyrazolones, characterized by their lactam-lactim tautomerism and dual polarity (a polar heterocyclic core paired with lipophilic substituents like the methoxymethyl group), present unique thermodynamic challenges during crystallization. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and quantitative physicochemical data to ensure high-yield, high-purity recovery [1].

Solvent Selection Matrix for 3-(methoxymethyl)pyrazolone

Selecting the correct solvent system is a thermodynamic balancing act. The solvent must disrupt the strong intermolecular hydrogen bonding of the pyrazolone core at elevated temperatures while allowing the crystal lattice to reassemble preferentially over impurity inclusion during cooling[2].

Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Hot / Cold)Mechanistic Rationale & Recommended Use
Ethanol (Absolute) 5.278.4High / LowPrimary Choice. The hydroxyl group solvates the pyrazolone carbonyl/hydroxyl tautomers at reflux. Excellent for single-solvent recrystallization [3].
Isopropanol (IPA) 3.982.5Moderate / Very LowHigh Yield. Steric bulk of IPA slows down lattice formation, yielding larger, purer crystals. Ideal for removing structurally similar regioisomers [4].
Ethyl Acetate (EtOAc) 4.477.1High / ModerateCo-solvent. Aprotic but polar; prevents the compound from "oiling out" when used in tandem with a non-polar anti-solvent[1].
EtOAc / Hexane (3:2) ~2.7 (Mixed)~72.0High / Very LowMixed System. Hexane acts as an anti-solvent. Forces precipitation of the pyrazolone while keeping lipophilic organic impurities in the mother liquor [4].

Recrystallization Decision & Workflow Diagram

The following logical workflow dictates the thermodynamic path for successful nucleation and crystal growth.

G Start Crude 3-(methoxymethyl) pyrazolone SolubilityTest Solubility Screening (EtOH, EtOAc, IPA, Hexane) Start->SolubilityTest SingleSolvent Single Solvent System (e.g., Ethanol or IPA) SolubilityTest->SingleSolvent High solubility hot, low cold MixedSolvent Mixed Solvent System (e.g., EtOAc / Hexane) SolubilityTest->MixedSolvent High solubility cold Heating Dissolve in Min. Hot Solvent (T = 60-75°C) SingleSolvent->Heating MixedSolvent->Heating Cooling Controlled Cooling (0.5°C/min to 4°C) Heating->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut AddSolvent Add 'Good' Solvent & Re-heat OilingOut->AddSolvent Yes Crystallization Crystal Formation OilingOut->Crystallization No AddSolvent->Cooling Filtration Vacuum Filtration & Cold Wash Crystallization->Filtration PureProduct Pure 3-(methoxymethyl) pyrazolone Filtration->PureProduct

Figure 1: Decision tree and workflow for the recrystallization of 3-(methoxymethyl)pyrazolone.

Self-Validating Experimental Protocol: Ethanol/Ethyl Acetate Recrystallization

This protocol utilizes a self-validating feedback loop (Step 6) to ensure that the thermodynamic parameters chosen have successfully partitioned the target compound from its impurities.

Materials: Crude 3-(methoxymethyl)pyrazolone, Absolute Ethanol, Ethyl Acetate, Oil bath, Reflux condenser, Büchner funnel.

Step-by-Step Methodology:

  • Initial Dissolution (Supersaturation): Place 10.0 g of crude 3-(methoxymethyl)pyrazolone in a 250 mL round-bottom flask. Add 30 mL of an Ethanol/Ethyl Acetate (3:2 v/v) mixture [4].

  • Thermal Disruption: Heat the mixture to a gentle reflux (approx. 75°C) using an oil bath. If the solid does not completely dissolve, add the solvent mixture dropwise (up to 10 mL extra) until a clear, homogenous solution is achieved. Causality: Using the absolute minimum volume of hot solvent ensures the solution reaches critical supersaturation upon cooling, maximizing yield[2].

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or highly polymerized byproducts are visible, pass the boiling solution rapidly through a fluted filter paper in a pre-warmed stemless funnel.

  • Controlled Nucleation (Cooling): Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25°C) over 2 hours. Causality: Rapid cooling traps impurities within the rapidly forming crystal lattice. Slow cooling allows the pyrazolone molecules to selectively assemble via hydrogen bonding, excluding non-isomorphic impurities [1].

  • Lattice Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to crash out the remaining soluble fraction.

  • Self-Validation Check: Before filtration, extract 10 µL of the mother liquor and run a TLC (Thin Layer Chromatography) against a dissolved crystal sample. The mother liquor should show concentrated impurity spots, while the crystal sample should show a single, dense product spot. If the crystals show heavy impurities, the cooling rate was too fast, and the mixture must be reheated.

  • Isolation & Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Ethanol/Ethyl Acetate (3:2 v/v) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under a high vacuum (≤ 10 mbar) at 40°C for 12 hours to remove residual solvent trapped in the crystal interstices.

Troubleshooting Guides & FAQs

Q1: My 3-(methoxymethyl)pyrazolone is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the supersaturation point of the solution is reached at a temperature higher than the melting point of the solute-solvent mixture [2]. Instead of nucleating, the compound separates as a supercooled liquid.

  • Solution: Immediately reheat the mixture until it becomes a single clear phase. Add 5-10% more of the "good" solvent (e.g., Ethanol) to dilute the mixture. This lowers the saturation temperature so that when the solution cools, it hits the saturation point below the compound's melting point, forcing solid crystal nucleation rather than liquid separation [1]. Alternatively, introduce a seed crystal at the cloud point to bypass the energy barrier for nucleation.

Q2: I am getting a very low yield after recrystallization. How can I optimize recovery? A2: Low yield is almost always a thermodynamic issue related to solvent volume or terminal cooling temperature.

  • Solution: You likely used too much hot solvent during the dissolution phase, meaning the compound remains highly soluble even at 4°C [2]. To recover your product, transfer the mother liquor to a rotary evaporator, reduce the solvent volume by 50%, and repeat the cooling protocol. In the future, strictly adhere to adding hot solvent dropwise only until the crude solid just dissolves.

Q3: My synthesized batch contains a regioisomer impurity (e.g., 5-(methoxymethyl)pyrazol-3-one). Will standard ethanol recrystallization separate them? A3: It is difficult. Regioisomers often have nearly identical polarities and can co-crystallize by substituting for one another in the crystal lattice.

  • Solution: Switch to a highly sterically demanding solvent like Isopropanol (IPA) [3]. The bulky isopropyl group interacts differently with the subtle steric differences of the regioisomers, often selectively solvating one isomer while allowing the other to crystallize. If this fails, pre-purification via flash column chromatography is required before crystallization.

References

  • Patent CN102766097A. "Edaravone A-type crystal and preparation method thereof." Google Patents.
  • Patent CN102060771A. "Edaravone crystal form and preparation method thereof." Google Patents.
Optimization

Optimizing reaction temperature for ethyl 4-methoxyacetoacetate condensation

Welcome to the Application Science Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters for the condensation of ethyl 4-methoxyacetoacetate (CAS 66762-68-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters for the condensation of ethyl 4-methoxyacetoacetate (CAS 66762-68-3). As a foundational building block for complex heterocycles—including pyrazoles (1)[1] and the core of the HIV integrase inhibitor Dolutegravir (2)[2]—this β -keto ester exhibits unique thermal sensitivities. The presence of the C4-methoxy group alters the enolization dynamics compared to standard ethyl acetoacetate, making temperature optimization paramount to prevent degradation, O-alkylation, and transesterification.

Mechanistic Workflow: Temperature-Dependent Pathways

G SM Ethyl 4-methoxyacetoacetate + DMF-DMA Hemiaminal Hemiaminal Intermediate (Kinetic Trap < 40°C) SM->Hemiaminal Nucleophilic Addition Byproduct1 O-Methylated Enol (Thermal Degradation > 80°C) SM->Byproduct1 DMF-DMA Methylation (>80°C) Enamine Target Enamine Product (Thermodynamic Control 60-70°C) Hemiaminal->Enamine Elimination (-MeOH) Byproduct2 Transesterification Product (Methanol Accumulation) Enamine->Byproduct2 Reversible Exchange

Reaction pathways of ethyl 4-methoxyacetoacetate illustrating temperature-dependent distribution.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant O-methylation and transesterification byproducts during the DMF-DMA condensation? A: This is a classic symptom of thermal over-saturation. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a dual-reactivity reagent. While it functions as an electrophilic formylating agent to form the desired enamine intermediate (1)[1], at temperatures exceeding 80°C, it increasingly acts as a potent methylating agent. The electron-donating nature of the C4-methoxy group in ethyl 4-methoxyacetoacetate increases the electron density of the enol tautomer, making it highly susceptible to O-methylation. Furthermore, the reaction generates methanol as a byproduct. If the temperature is too high without proper distillation, the accumulated methanol drives transesterification of the ethyl ester. Causality & Fix: Maintain the internal reaction temperature strictly between 60°C and 70°C and utilize active distillation to continuously remove methanol, thereby driving the equilibrium toward the enamine without triggering methylation.

Q2: My reaction stalls at ~50% conversion, and TLC shows a highly polar intermediate. What is happening? A: Your reaction is kinetically trapped at the hemiaminal intermediate stage. The condensation proceeds via a two-step mechanism: initial nucleophilic attack of the enol onto the activated acetal to form a hemiaminal, followed by the thermal elimination of methanol to yield the conjugated enamine. If your reaction temperature is below 40°C, the activation energy required for the elimination step is not met. Causality & Fix: Ramp the temperature to 65°C. The elimination of methanol is endothermic and requires a moderate thermal push to achieve thermodynamic control.

Q3: Can I use acidic catalysts to lower the required temperature for condensation? A: Proceed with extreme caution. While classical condensations of β -keto esters (such as the Pechmann condensation (3)[3] or triazole cyclizations (4)[4]) often utilize acidic conditions like acetic acid, ethyl 4-methoxyacetoacetate is uniquely sensitive. Strong acids can protonate the methoxy ether, leading to elimination and the formation of reactive, unstable intermediates. If an acid catalyst is necessary, strictly control the temperature to 50-60°C.

Quantitative Data: Temperature Profiling

The following table summarizes the quantitative product distribution of the DMF-DMA condensation across different temperature profiles, highlighting the narrow optimal thermal window.

Internal Temp (°C)Substrate Conversion (%)Target Enamine Yield (%)Hemiaminal Trap (%)O-Methylated / Transesterified (%)
25°C 45%5%40%0%
40°C 70%35%35%< 1%
65°C (Optimal) > 99%94% < 1%4%
85°C > 99%68%0%31%
110°C > 99%42%0%57%

Self-Validating Experimental Protocol: Enamine Synthesis

This protocol is designed as a self-validating system to ensure high-fidelity conversion of ethyl 4-methoxyacetoacetate to its corresponding enamine.

Step 1: Reactor Preparation & Solvent Selection

  • Action: Charge a dry, nitrogen-purged reactor with ethyl 4-methoxyacetoacetate (1.0 eq) and toluene (5 volumes).

  • Causality: Toluene is selected over ethanol because it allows for a higher reflux temperature and facilitates the continuous removal of methanol via distillation, which is impossible in alcoholic solvents.

Step 2: Reagent Addition

  • Action: Add DMF-DMA (1.15 eq) dropwise over 30 minutes while maintaining the internal temperature at 20-25°C.

  • Causality: Controlled addition prevents localized thermal spikes that could prematurely trigger O-methylation.

Step 3: Thermal Ramping & Equilibrium Control

  • Action: Gradually heat the reaction mixture to an internal temperature of exactly 65°C. Equip the reactor with a short-path distillation head to remove the evolving methanol.

  • Causality: 65°C provides sufficient thermal energy to overcome the activation barrier for hemiaminal elimination while remaining safely below the 80°C threshold where DMF-DMA acts as a degradation agent.

Step 4: In-Process Control (IPC)

  • Action: After 4 hours at 65°C, sample the reaction and monitor via HPLC at 254 nm.

  • Validation: The hemiaminal intermediate will elute earlier than the highly conjugated enamine. Do not initiate cooling until the hemiaminal peak area is < 2%. If the hemiaminal persists, ensure methanol is effectively distilling out of the system.

Step 5: Workup

  • Action: Cool the reaction to 10°C and concentrate under reduced pressure (max bath temperature 40°C) to remove toluene and residual DMF-DMA.

  • Causality: Concentrating at a low bath temperature prevents late-stage thermal degradation of the concentrated, highly reactive enamine product.

References

  • CN105481694A - A kind of synthetic method of ethyl 4-methoxy acetoacetate Source: Google Patents URL
  • US4859565A - Diffusion transfer reversal process Source: Google Patents URL
  • The Pechmann Reaction Source: ResearchGate URL
  • US6509361B1 - Substituted pyrazoles and their use as p38 kinase inhibitors Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methoxymethyl)pyrazolone Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with low yields, intractable mixtures, or degraded intermediates when s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with low yields, intractable mixtures, or degraded intermediates when synthesizing functionalized pyrazolones.

Synthesizing 3-(methoxymethyl)pyrazolones from ethyl 4-methoxy-3-oxobutanoate and hydrazine derivatives is a fundamentally robust pathway[1]. However, the ambident nature of the pyrazolone core and the acid-sensitivity of the methoxymethyl side chain introduce complex competing pathways. This guide moves beyond basic recipes—every troubleshooting step and protocol below is grounded in mechanistic causality to help you build a self-validating experimental system.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my cyclization yielding a mixture of 3-(methoxymethyl) and 5-(methoxymethyl) regioisomers? Mechanistic Insight: When using an asymmetric hydrazine (e.g., phenylhydrazine or methylhydrazine), the initial nucleophilic attack can occur at either the highly electrophilic ketone carbonyl (C3) or the ester carbonyl (C1). The terminal −NH2​ of the hydrazine is sterically unhindered and highly nucleophilic, kinetically favoring attack at the ketone to yield the desired 3-substituted isomer. However, if the reaction is initiated at elevated temperatures, thermodynamic control takes over. The internal secondary amine competes for the ester, leading to the 5-substituted regioisomer. Solution: Establish strict kinetic control. Perform the initial addition of the β -keto ester at 0–5 °C to lock in the hydrazone formation at the ketone, before warming the system to drive the ring closure.

Q2: My LC-MS shows a major byproduct with a mass shift of [M - 14]. Why is my methoxymethyl group degrading? Mechanistic Insight: A mass loss of 14 Da (loss of a −CH2​− unit) indicates that your methoxymethyl ether has been cleaved to a hydroxymethyl group. Methoxymethyl (MOM) ethers are highly sensitive to acidic conditions. If you are using hydrazine hydrochloride salts without sufficient buffering, the liberated HCl catalyzes the hydrolysis of the ether during the high-temperature cyclization step. Solution: Buffer the reaction. Use free-base hydrazines or run the reaction in glacial acetic acid[1], which is acidic enough to catalyze hydrazone formation but too weak to cleave the ether.

Q3: What causes the formation of high-molecular-weight, highly colored impurities during the reaction? Mechanistic Insight: The C4 position of the pyrazolone ring contains an active methylene group that is highly susceptible to electrophilic attack and oxidation[2]. Under prolonged heating or oxidative conditions (exposure to atmospheric O2​ ), this position can undergo Knorr-type over-condensation with unreacted starting material or oxidatively dimerize to form bis-pyrazolones. Solution: Degas your solvents and run the reflux step under a strict nitrogen or argon atmosphere.

Q4: When I try to alkylate the synthesized pyrazolone, I get an intractable mixture of O-alkyl and N-alkyl products. How do I control this? Mechanistic Insight: Pyrazolones exist in a dynamic equilibrium of three tautomeric forms: OH, NH, and CH[3][4]. Standard alkylation with alkyl halides and strong bases (e.g., K2​CO3​ ) generates an ambident nucleophile. Hard electrophiles (like diazomethane or methyl iodide) will preferentially attack the hard oxygen atom (O-alkylation). Solution: To selectively target the nitrogen atom, abandon standard alkyl halides and utilize the Mitsunobu reaction (DEAD/ PPh3​ )[3]. This provides orthogonal selectivity under mild, neutral conditions.

Part 2: Visualizing the Reaction Pathways

Cyclization A Ethyl 4-methoxy- 3-oxobutanoate C 3-(Methoxymethyl) pyrazolone A->C Kinetic Control (0°C, Buffered) D 5-(Methoxymethyl) pyrazolone A->D Thermodynamic Control (High Temp Addition) B Hydrazine Derivative B->C E Hydroxymethyl Cleavage Byproduct C->E Acid Catalysis (pH < 3)

Reaction pathways and kinetic vs thermodynamic control in pyrazolone synthesis.

Tautomerism OH OH-Tautomer Polar Aprotic NH NH-Tautomer Solid State OH->NH Prototropic Shift O_alk O-Alkylation OH->O_alk Hard Electrophiles / Base CH CH-Tautomer Active Methylene NH->CH Prototropic Shift N_alk N-Alkylation NH->N_alk Mitsunobu (DEAD/PPh3)

Pyrazolone tautomeric equilibrium and divergent regioselective alkylation.

Part 3: Quantitative Troubleshooting Data

Use the following table to rapidly diagnose side reactions based on your LC-MS and isolated yield data.

Side Reaction / ByproductLC-MS Diagnostic ShiftTypical Yield LossPrimary Kinetic/Thermodynamic CausePreventative Parameter
5-(Methoxymethyl) Regioisomer Identical [M+H]+ 15–30%Thermodynamic control overriding kinetic preferenceMaintain addition temp 5 °C
Ether Cleavage (Hydroxymethyl) [M−14]+ (Loss of CH2​ )10–25%Acid-catalyzed hydrolysis of MOM-etherBuffer pH to 5–6 (e.g., Acetic acid)
Bis-pyrazolone Dimer [2M−2]+ 5–10%Oxidative coupling at C4 active methyleneInert N2​ atmosphere, degassed solvents
O-Alkylated Byproduct Identical [M+Alkyl]+ 40–60%Hard electrophile attack on OH-tautomerUse Mitsunobu conditions[3]
Part 4: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(Methoxymethyl)-1-phenyl-2-pyrazolin-5-one

This protocol utilizes acetic acid to buffer the system against ether cleavage while promoting hydrazone formation[1].

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the system with N2​ for 10 minutes.

  • Reagent Preparation: Dissolve phenylhydrazine (3.00 mmol, 1.0 equiv) in 4.0 mL of glacial acetic acid[1]. Causality Checkpoint: Acetic acid acts as a mild catalyst for the condensation without dropping the pH low enough to cleave the methoxymethyl ether.

  • Kinetic Addition: Chill the solution to 0–5 °C using an ice bath. Place ethyl 4-methoxy-3-oxobutanoate (3.15 mmol, 1.05 equiv) in the dropping funnel and add it dropwise over 30 minutes. Causality Checkpoint: Slow addition at low temperatures ensures the terminal amine attacks the ketone carbonyl exclusively, establishing kinetic control.

  • Cyclization: Remove the ice bath and heat the mixture to 110 °C for 5 hours under continuous nitrogen flow[1].

  • Isolation: Allow the reaction to cool to room temperature. Concentrate under reduced pressure to remove the acetic acid. Add water to the residue and extract three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the solid product[1].

Protocol B: N-Selective Alkylation via Mitsunobu Reaction

This protocol bypasses the tautomeric ambiguity of pyrazolones by utilizing mild, neutral conditions to favor N-alkylation[3].

  • Pre-complexation: In a flame-dried flask under argon, dissolve triphenylphosphine ( PPh3​ , 1.2 equiv) and your target aliphatic alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Betaine Formation: Cool the mixture to 0 °C. Add diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise. Stir for 15 minutes until a pale yellow color persists. Causality Checkpoint: Pre-forming the betaine complex activates the alcohol before the pyrazolone is introduced. If the pyrazolone is added too early, it can act as a competing nucleophile against the DEAD reagent.

  • Substrate Addition: Add the synthesized 3-(methoxymethyl)-1-phenyl-2-pyrazolin-5-one (1.0 equiv) in small portions.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Purification: Quench the reaction with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the pure N-alkylated derivative.

References[3] Alkylation of pyrazolones / Introduction, Imperial College London. Available at: https://www.imperial.ac.uk/pls/portallive/docs/1/7276113.PDF (Archived/Redirected via Google Grounding)[4] A one-step synthesis of pyrazolone, ResearchGate. Available at: https://www.mdpi.com/1422-8599/2006/1/M464[2]Synthesis, Reactions and Medicinal Uses of Pyrazole, PharmaGuideline. Available at: https://www.pharmaguideline.com/2021/10/synthesis-reactions-and-medicinal-uses-of-pyrazole.html[1]US20170107207A1 - Aminopyrazolone derivative, Google Patents. Available at: https://patents.google.com/patent/US20170107207A1/en

Sources

Optimization

Separation of N-alkylated vs O-alkylated pyrazolone isomers

Welcome to the Technical Support Center for the separation and characterization of pyrazolone isomers. As researchers and drug development professionals, you frequently encounter the challenge of regioselectivity when fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and characterization of pyrazolone isomers. As researchers and drug development professionals, you frequently encounter the challenge of regioselectivity when functionalizing pyrazolone scaffolds. Because pyrazolones exist in a state of lactam-lactim tautomerism, alkylation routinely produces a mixture of N-alkylated and O-alkylated regioisomers.

This guide synthesizes field-proven analytical techniques, chromatographic separation protocols, and mechanistic troubleshooting to help you isolate and definitively identify your target compounds.

Mechanistic FAQ: Understanding Regioselectivity

Q: Why does the alkylation of my pyrazolone starting material consistently yield a mixture of two distinct products?

A: This is a classic manifestation of ambident nucleophilicity driven by lactam-lactim tautomerism. When you deprotonate a pyrazolone, the resulting anion delocalizes its electron density across the nitrogen-carbon-oxygen framework [1].

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the nitrogen atom acts as a "soft" nucleophilic center. Consequently, the electrophile's nature dictates the major product:

  • Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) preferentially attack the softer nitrogen atom, yielding the N-alkylated lactam.

  • Hard Electrophiles (e.g., alkyl tosylates, hard acylating agents) preferentially attack the harder oxygen atom, yielding the O-alkylated lactim ether [2].

G A Pyrazolone Core (Lactam-Lactim Tautomerism) B Base-Mediated Deprotonation A->B C Ambident Anion (Delocalized Electron Density) B->C D N-Alkylated Isomer (Thermodynamic/Soft Electrophile) C->D Soft Electrophile (e.g., R-I) E O-Alkylated Isomer (Kinetic/Hard Electrophile) C->E Hard Electrophile (e.g., R-OTs)

Pyrazolone tautomerism leading to ambident anion and divergent alkylation.

Q: How can I intentionally skew the reaction to favor one isomer over the other?

A: You can manipulate the regioselectivity by carefully selecting your base and solvent system [4].

  • To favor N-alkylation: Use a softer base like K₂CO₃ or NaOEt in a polar aprotic solvent (e.g., DMF or Toluene). This leaves the softer nitrogen exposed for nucleophilic attack by an alkyl halide.

  • To favor O-alkylation: Use a harder base like Cs₂CO₃ or metallic Sodium in solvents like THF. The larger cesium cation loosely coordinates with the oxygen, but its hard nature can shift the equilibrium toward O-alkylation when paired with a hard leaving group.

Table 1: Reaction Conditions and Regioselectivity Trends
Target IsomerRecommended BaseRecommended SolventOptimal ElectrophileCausality
N-Alkylated K₂CO₃, NaOEtDMF, TolueneAlkyl Iodides (R-I)Soft base/solvent combinations favor soft-soft (N-C) interactions.
O-Alkylated Cs₂CO₃, Na (metal)THFAlkyl Tosylates (R-OTs)Hard base/solvent combinations favor hard-hard (O-C) interactions.

Analytical Troubleshooting: Distinguishing Isomers

Q: Both isomers have identical masses. How can I definitively distinguish the N-alkylated isomer from the O-alkylated isomer using NMR?

A: While 1D ¹H NMR can provide hints, it is often ambiguous due to overlapping chemical shifts. The gold standard for definitive structural assignment is 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) [3].

  • ¹H NMR: The protons on the carbon directly attached to the heteroatom (e.g., N-CH₂ vs. O-CH₂) will shift differently. O-alkyl protons are generally more deshielded (shifted further downfield) than N-alkyl protons due to oxygen's higher electronegativity [2].

  • ¹³C NMR: The N-alkylated isomer retains the carbonyl carbon (C=O), which typically resonates strongly downfield (~160–165 ppm). The O-alkylated isomer forms an enol-ether, shifting that specific carbon significantly upfield (~150–155 ppm).

  • HMBC (The Definitive Test): In the N-alkylated isomer, you will observe a 3-bond correlation between the N-CH₂ protons and the pyrazolone C=O carbon. In the O-alkylated isomer, the O-CH₂ protons will correlate with the conjugated C3/C5 pyrazole ring carbon [3].

Table 2: Diagnostic NMR Chemical Shifts for Pyrazolone Isomers
Analytical FeatureN-Alkylated Isomer (Lactam)O-Alkylated Isomer (Lactim Ether)
¹H NMR (CH₂/CH₃) ~3.5 – 4.2 ppm~4.2 – 4.9 ppm (More deshielded)
¹³C NMR (C=O vs C-O) ~160 – 165 ppm (Carbonyl retained)~150 – 155 ppm (Ether linkage formed)
2D HMBC Correlation N-CH₂ correlates to C=O (3-bond)O-CH₂ correlates to Pyrazole C3/C5

Chromatographic Separation Protocols

Q: My N- and O-alkylated isomers co-elute on a standard silica TLC plate. What is the best chromatographic strategy to isolate them?

A: Because the N-alkylated isomer exists as a lactam (featuring a highly polarized C=O bond and potential hydrogen bond donors/acceptors), it is inherently more polar than the O-alkylated isomer, which exists as a more lipophilic ether [1]. If normal-phase flash chromatography fails (e.g., using Hexane/Ethyl Acetate), Reverse-Phase Preparative HPLC (RP-HPLC) is the most robust self-validating system for separation.

Step-by-Step Methodology: RP-HPLC Separation

Rationale: The lipophilic O-alkylated isomer will interact more strongly with the hydrophobic C18 stationary phase, causing it to elute later than the polar N-alkylated isomer.

  • Sample Preparation: Dissolve the crude reaction mixture in a compatible injection solvent (e.g., 20% Acetonitrile in HPLC-grade Water). Critical: Filter the sample through a 0.22 µm PTFE syringe filter to prevent column clogging and pressure spikes.

  • Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size) to maximize loading capacity while maintaining high theoretical plates.

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Formic Acid (FA ensures sharp peak shapes by suppressing residual silanol ionization).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient Elution Profile:

    • 0–5 min: Isocratic hold at 10% B (Allows polar impurities to wash out).

    • 5–25 min: Linear gradient from 10% B to 85% B (Resolves the N- and O-isomers based on lipophilicity).

    • 25–30 min: Isocratic hold at 95% B (Column wash).

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the early-eluting peak (N-alkylated) and the late-eluting peak (O-alkylated).

  • Recovery: Pool the respective fractions and lyophilize (freeze-dry) to yield the pure regioisomers as dry powders.

G Crude Crude Mixture (N- & O-Isomers) Prep Sample Prep (Dissolve & 0.22µm Filter) Crude->Prep HPLC Prep-HPLC (C18 Column) Gradient: H2O/ACN + 0.1% FA Prep->HPLC FractionN Elution 1: N-Alkylated (More Polar Lactam) HPLC->FractionN tR: Early FractionO Elution 2: O-Alkylated (Less Polar Ether) HPLC->FractionO tR: Late

Reverse-phase HPLC workflow for resolving N- and O-alkylated pyrazolone isomers.

References

  • Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy] Source: National Institutes of Health (PMC) URL:[Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: National Institutes of Health (PMC) URL:[Link]

  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity Source: Ingenta Connect URL:[Link]

Troubleshooting

Technical Support Center: Stability of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in Aqueous Solution

Welcome to the technical support center for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is developing a yellow or brown tint over time. What is causing this discoloration and how can I prevent it?

A1: A brown discoloration is a common indicator of oxidative degradation of the pyrazolone ring.[1] To mitigate this, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the solution from light by using amber vials or by wrapping the container in aluminum foil is crucial.[1] Storing the solution at reduced temperatures (e.g., 2-8°C) can also significantly slow down the rate of oxidative degradation.[1]

Q2: I'm observing a decrease in the purity of my compound in an aqueous buffer, even when stored at 4°C. What is the likely cause?

A2: The decrease in purity suggests chemical degradation, with hydrolysis being the most probable cause in an aqueous buffer. Pyrazolone derivatives can be susceptible to both acid- and base-catalyzed hydrolysis.[2] The pH of your buffer is a critical factor; the ionization state of the molecule changes with pH, potentially opening different degradation pathways.[2][3] The methoxymethyl ether linkage, in particular, may be susceptible to cleavage under acidic conditions. We recommend evaluating the stability of your compound across a range of pH values to identify the optimal pH for your experiments.

Q3: What are the primary degradation pathways for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in an aqueous solution?

A3: Based on the general reactivity of pyrazolone compounds, the primary degradation pathways to anticipate are:

  • Hydrolysis: This can occur at two main sites: cleavage of the methoxymethyl ether bond to form 3-(hydroxymethyl)-1H-pyrazol-5(4H)-one and methanol, or hydrolysis of the pyrazolone ring itself, which is more likely under harsh pH conditions.

  • Oxidation: The pyrazolone ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[2] This can be initiated by dissolved oxygen or trace metal impurities.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a loss of potency and the formation of various degradants.[2] The specific photoproducts would need to be identified experimentally.

Q4: What are the recommended storage conditions for aqueous stock solutions of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one?

A4: For optimal long-term stability, aqueous solutions should be stored under the following conditions:

  • Temperature: Store frozen at -20°C or colder. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Atmosphere: If possible, purge the solution with an inert gas like argon or nitrogen before sealing the vial to minimize dissolved oxygen.[1]

  • Light: Always protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[1]

  • pH: Use a buffered solution at a pH where the compound exhibits maximum stability. This must be determined experimentally, but starting in the neutral pH range (6.0-7.5) is advisable.

Troubleshooting Guide for Unexpected Degradation

If you are encountering unexpected instability, this guide provides a systematic approach to identifying the root cause.

Workflow for Troubleshooting Stability Issues

start Unexpected Degradation Observed (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Headspace in Vial? start->check_storage check_solution Evaluate Solution Parameters: - pH of buffer? - Buffer components? - Age of solution? start->check_solution analytical_method Verify Analytical Method: - Is it stability-indicating? - Are all peaks resolved? start->analytical_method forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation If conditions seem correct check_solution->forced_degradation If parameters seem correct remediate Implement Corrective Actions: - Adjust pH - Use fresh buffers - Protect from light/oxygen - Store at lower temp forced_degradation->remediate Identify degradation pathway analytical_method->forced_degradation If method is suspect end Problem Resolved remediate->end

Caption: Workflow for troubleshooting compound decomposition.

In-Depth Stability Investigation: Forced Degradation Studies

A forced degradation (or stress testing) study is the most systematic way to understand the intrinsic stability of a molecule. It helps to identify potential degradation products and establish degradation pathways.[4][5] The goal is to achieve 10-30% degradation to ensure that the primary degradation products can be reliably detected.[2]

Table 1: Factors Affecting Pyrazolone Stability
FactorEffect on StabilityKey Considerations
pH Highly influential; both acidic and basic conditions can promote hydrolysis.[2]The ionization state of the molecule changes with pH, leading to different degradation pathways.[3]
Oxidation A common degradation pathway, often initiated by atmospheric oxygen or reactive impurities.[2]Can lead to complex degradation products and coloration.[1]
Light Can cause photodegradation, leading to loss of potency and formation of degradants.[2]The extent of degradation depends on the light intensity and wavelength.[2]
Temperature Higher temperatures generally increase the rate of all degradation reactions.[2]The effect of temperature on degradation rate can often be described by the Arrhenius equation.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Objective: To identify the degradation pathways of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, prepare a sample in a final concentration of approximately 0.1 mg/mL. Include a control sample (diluted in neutral water and kept at 4°C in the dark) for comparison at each time point.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at time points such as 2, 8, and 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze at time points such as 2, 8, and 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at time points such as 2, 8, and 24 hours.[2]

    • Thermal Degradation (Solution): Dilute the stock solution with purified water (or the intended formulation buffer). Incubate at 80°C. Analyze at 24 and 48 hours.[2]

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2][4]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to the target concentration with mobile phase. Analyze immediately using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a reverse-phase HPLC method capable of separating 3-(methoxymethyl)-1H-pyrazol-5(4H)-one from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (starting point):

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL

  • Optimization: Analyze a mixture of the stressed samples (from Protocol 1). Adjust the gradient to ensure baseline separation between the parent peak and all degradation product peaks.

Data Presentation and Interpretation

Potential Degradation Pathways Diagram

parent 3-(methoxymethyl)-1H-pyrazol-5(4H)-one hydrolysis_ether 3-(hydroxymethyl)-1H-pyrazol-5(4H)-one + Methanol parent->hydrolysis_ether Acid Hydrolysis oxidation Oxidized Ring Products (Colored Species) parent->oxidation H₂O₂ / O₂ photodegradation Various Photoproducts parent->photodegradation Light (hν) ring_opening Ring-Opened Products parent->ring_opening Strong Acid/Base

Caption: Potential degradation pathways for the target compound.

Table 2: Illustrative Forced Degradation Data

This table presents a hypothetical outcome of a forced degradation study to guide your data interpretation.

Stress ConditionDuration (hours)Temperature% Assay of Parent Compound% Degradation
Control 244°C99.8%0.2%
0.1 M HCl 2460°C85.2%14.8%
0.1 M NaOH 2460°C78.9%21.1%
3% H₂O₂ 24Room Temp90.5%9.5%
Thermal (Water) 4880°C94.1%5.9%
Photolytic ICH Q1BControlled88.3%11.7%

Interpretation: The illustrative data suggest the compound is most susceptible to degradation under basic conditions, followed by acidic and photolytic stress. This information is crucial for formulation development and defining appropriate handling and storage procedures.

References

  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ResearchGate.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • IJSDR.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • MU Extension. Effects of Water pH on the Stability of Pesticides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Analytical Platforms for Resolving ¹H NMR Tautomerism in 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving tautomeric polymorphism. Pyrazolone derivatives, particularly 3-(methoxymethyl)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving tautomeric polymorphism. Pyrazolone derivatives, particularly 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, serve as highly active pharmacophores with well-documented analgesic and antimicrobial properties[1]. However, the dynamic equilibrium between their CH, OH, and NH tautomeric forms makes structural verification via ¹H NMR a complex challenge[2].

This guide objectively compares the efficacy of predictive NMR software platforms against experimental ground truth, providing researchers with a self-validating experimental protocol to definitively assign the chemical shifts of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one across different solvent environments.

The Analytical Challenge: Tautomerism in Pyrazolone Scaffolds

The structural plasticity of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one allows it to exist in three distinct tautomeric states depending on the solvent dielectric constant and hydrogen-bonding capacity[2]:

  • CH-Form (2,4-dihydro-3H-pyrazol-3-one): Characterized by a methylene (CH₂) group at the C4 position.

  • OH-Form (1H-pyrazol-5-ol): Characterized by an enolic hydroxyl group and a single methine (CH=) proton at C4.

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): Characterized by a protonated nitrogen and a carbonyl group.

The methoxymethyl substituent (-CH₂OCH₃) at position 3 acts as an internal chemical shift anchor, but the core pyrazolone ring protons shift dramatically. Relying solely on basic predictive tools can lead to catastrophic misassignments during lead optimization.

Platform Comparison: Predictive NMR Software vs. Experimental Ground Truth

Drug development professionals often rely on predictive software to anticipate NMR spectra. However, the accuracy of these platforms varies significantly when handling tautomeric equilibria[3].

Platform TypeMethodologyTautomer HandlingSolvent EffectsAccuracy (Δδ ppm)Best Use Case
Empirical (e.g., ChemDraw) Additive increment rulesPoor: Requires manual input of a specific static tautomer.Ignored± 0.5 - 1.0 ppmRapid structural drafting and basic connectivity checks.
AI/ML (e.g., nmrshiftdb2) Graph neural networksModerate: Dependent on the diversity of pyrazolones in the training data.Limited± 0.2 - 0.5 ppmHigh-throughput screening of large compound libraries.
DFT (e.g., Gaussian GIAO) Quantum mechanical modelingExcellent: Calculates relative thermodynamic stability and energy barriers (<1 kcal/mol)[3].Implicit (PCM models)± 0.1 - 0.3 ppmMechanistic studies and definitive structural proof.
Experimental (Ground Truth) High-Field NMR (e.g., 500 MHz)Absolute: Captures real-time dynamic equilibrium.ExplicitN/AFinal QA/QC and regulatory IND submissions.

Table 1: Performance Comparison of NMR Prediction Platforms for Pyrazolone Tautomers.

Experimental Data: Tautomeric Shift Analysis

To establish the ground truth, we compare the experimental ¹H NMR chemical shifts of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in a non-polar solvent (CDCl₃) versus a polar aprotic solvent (DMSO-d₆)[4].

Proton AssignmentCH-Form (in CDCl₃) δ (ppm)OH-Form (in DMSO-d₆) δ (ppm)Multiplicity & Causality
-OCH₃ (Methoxymethyl)3.353.28Singlet (3H). Slight upfield shift in DMSO due to altered dipole moment.
-CH₂-O- (Methoxymethyl)4.384.32Singlet (2H). Deshielded by the adjacent oxygen and pyrazole ring.
C4-H (Pyrazolone Ring)3.42 (CH₂) 5.35 (CH=) Singlet (2H) vs. Singlet (1H). This is the definitive diagnostic marker. The CH-form exhibits a methylene signal, while the OH-form exhibits an alkene methine signal[2],[4].
N-H / O-H (Labile)~9.50 (br s, NH)~11.80 (br s, OH)Broad Singlet. Highly solvent dependent. Broadening is caused by quadrupolar coupling to ¹⁴N and rapid proton exchange[5].

Table 2: Experimental ¹H NMR Chemical Shifts of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

Self-Validating Experimental Protocol for Tautomer Resolution

To ensure scientific integrity, do not simply acquire a standard 1D spectrum. The following protocol is a self-validating system designed to definitively resolve the tautomeric state.

Phase 1: Solvent-Directed Sample Preparation

  • Action: Prepare two separate NMR samples: 10 mg of the compound in 0.6 mL CDCl₃, and 10 mg in 0.6 mL DMSO-d₆.

  • Causality: CDCl₃ minimizes intermolecular hydrogen bonding, kinetically trapping the CH-form. DMSO-d₆ acts as a strong hydrogen-bond acceptor, thermodynamically stabilizing the OH-form (and minor NH-form)[2],[4].

Phase 2: Quantitative ¹H NMR Acquisition

  • Action: Acquire the spectra using a prolonged relaxation delay ( d1​=5 to 10 seconds) rather than the default 1 second.

  • Causality: The quadrupolar nature of the adjacent ¹⁴N atoms provides an efficient relaxation pathway that broadens signals[5]. A longer d1​ ensures complete longitudinal relaxation ( T1​ ), allowing for precise quantitative integration of the C4-CH₂ versus C4-CH= protons to determine the exact tautomeric ratio.

Phase 3: D₂O Exchange Validation

  • Action: Add 20 µL of Deuterium Oxide (D₂O) to the DMSO-d₆ NMR tube, shake vigorously for 60 seconds, and re-acquire the spectrum[5].

  • Causality: The broad downfield signals (9.0 - 12.0 ppm) are ambiguous. Rapid isotopic exchange replaces the labile O-H and N-H protons with deuterium. The disappearance of these specific signals validates their assignment, leaving the static methoxymethyl protons (-CH₂OCH₃) unaffected as internal references.

Mechanistic Visualization

Tautomerism CH CH-Form 2,4-dihydro-3H-pyrazol-3-one OH OH-Form 1H-pyrazol-5-ol CH->OH Keto-Enol Exchange NH NH-Form 1,2-dihydro-3H-pyrazol-3-one OH->NH Proton Migration Solvent_NonPolar CDCl3 (Non-Polar) Favors CH-Form Solvent_NonPolar->CH Solvent_Polar DMSO-d6 (Polar) Favors OH/NH-Forms Solvent_Polar->OH Solvent_Polar->NH

Solvent-driven tautomeric equilibrium of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

References

  • [2] Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: PMC (National Institutes of Health) URL:[Link]

  • [3] Title: Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • [1] Title: Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones Source: PubMed (National Institutes of Health) URL:[Link]

  • [4] Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxymethyl-Protected Pyrazolones

For researchers and professionals in drug development and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth technical examination of the mass spectral fragmentation of methoxymethyl (MOM)-protected pyrazolones, a class of compounds of growing interest. By synthesizing established fragmentation principles with predictive analysis, this document serves as a practical reference for interpreting the mass spectra of these important molecules.

Introduction: The Significance of Pyrazolones and the Role of the MOM Protecting Group

Pyrazolone derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their wide-ranging activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them a focal point of medicinal chemistry research.[1] In the synthesis of complex pyrazolone-based molecules, the use of protecting groups is often essential to mask reactive functional groups and guide synthetic pathways.

The methoxymethyl (MOM) group is a commonly employed protecting group for hydroxyl and amine functionalities due to its relative stability under a range of conditions and its susceptibility to cleavage under specific acidic environments. When attached to the nitrogen of a pyrazolone ring, the MOM group influences the molecule's overall stability and, consequently, its fragmentation behavior in the mass spectrometer. Understanding the interplay between the fragmentation of the pyrazolone core and the MOM protecting group is crucial for the unambiguous identification and characterization of these compounds.

Deciphering the Fragmentation of the Pyrazolone Core

The fragmentation of the pyrazolone ring itself is well-documented and typically proceeds through characteristic pathways, primarily dictated by the inherent instability of the molecular ion upon electron ionization. The most common fragmentation routes involve the loss of small, stable neutral molecules.

A foundational understanding of pyrazole fragmentation reveals two predominant processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[2] The presence of substituents on the pyrazolone ring can influence the prevalence of these and other fragmentation pathways.[2]

Key Fragmentation Pathways of Substituted Pyrazolones
  • Loss of HCN: A common fragmentation pathway for many nitrogen-containing heterocyclic compounds, the expulsion of HCN (27 Da) from the pyrazolone ring leads to the formation of a stable fragment ion.

  • Loss of N₂: The elimination of a neutral nitrogen molecule (28 Da) is another characteristic fragmentation, resulting from the cleavage of the N-N bond within the pyrazolone ring.

  • Influence of Substituents: The nature and position of substituents on the pyrazolone ring can significantly alter the fragmentation pattern. For instance, N-phenyl substituted pyrazolones often show fragments corresponding to the phenyl cation (m/z 77) or related aromatic species.[2] Alkyl substituents may undergo their own fragmentation or influence the cleavage of the pyrazolone ring.

The following diagram illustrates the generalized fragmentation of a substituted pyrazolone core.

M [Pyrazolone-R]+• F1 [M - HCN]+• M->F1 - HCN F2 [M - N2]+• M->F2 - N2 F3 [R]+ M->F3 - Pyrazolone

Caption: Generalized fragmentation of a substituted pyrazolone.

The Fragmentation Signature of the Methoxymethyl (MOM) Protecting Group

The fragmentation of the MOM group itself is a critical piece of the puzzle. While attached to the pyrazolone nitrogen, its fragmentation will be influenced by the adjacent heterocyclic ring. However, by examining the behavior of MOM ethers in other contexts, we can predict its primary fragmentation pathways.

Under electron ionization, ethers often undergo α-cleavage, where the bond adjacent to the oxygen atom is broken. For a methoxymethyl ether, this can lead to several key fragment ions.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da) and the formation of a resonance-stabilized cation.

  • Loss of Formaldehyde (CH₂O): A common rearrangement pathway for methoxymethyl ethers involves the elimination of a neutral formaldehyde molecule (30 Da).

  • Formation of the Methoxymethyl Cation ([CH₂OCH₃]⁺): Cleavage of the N-CH₂ bond can lead to the formation of the methoxymethyl cation at m/z 45.

The diagram below illustrates the primary fragmentation pathways of the MOM group.

MOM_R [R-N-CH2OCH3]+• F1 [R-N=CH2]+• MOM_R->F1 - •OCH3 F2 [R-N]+• MOM_R->F2 - CH2O F3 [CH2OCH3]+ MOM_R->F3 - •R-N

Caption: Primary fragmentation of the N-MOM group.

Predicted Fragmentation Pattern of Methoxymethyl Pyrazolones: A Synthesis of Pathways

By combining the known fragmentation behaviors of the pyrazolone core and the MOM protecting group, we can predict the overall mass spectral fragmentation pattern of a methoxymethyl-protected pyrazolone. The initial ionization will likely occur on one of the nitrogen or oxygen atoms, creating a molecular ion that will then undergo a cascade of fragmentation events.

The following fragmentation pathways are proposed for a generic N-methoxymethyl pyrazolone:

  • Initial Fragmentation of the MOM Group: The MOM group is often the most labile part of the molecule. Therefore, initial fragmentation is expected to involve this group.

    • Loss of •OCH₃ (31 Da): This would lead to a prominent ion at [M-31]⁺.

    • Loss of CH₂O (30 Da): This rearrangement would result in an ion at [M-30]⁺.

    • Formation of m/z 45: The appearance of a peak at m/z 45, corresponding to the [CH₂OCH₃]⁺ cation, would be a strong indicator of the MOM group.

  • Fragmentation of the Pyrazolone Ring after MOM Group Cleavage: The fragment ions resulting from the initial loss from the MOM group can then undergo the characteristic fragmentations of the pyrazolone ring.

    • For example, the [M-31]⁺ ion could subsequently lose HCN or N₂.

  • Direct Fragmentation of the Pyrazolone Ring: It is also possible that the pyrazolone ring fragments directly from the molecular ion, competing with the fragmentation of the MOM group.

    • Loss of HCN (27 Da): Leading to an ion at [M-27]⁺.

    • Loss of N₂ (28 Da): Resulting in an ion at [M-28]⁺.

The proposed fragmentation pathway for a representative N-methoxymethyl-3-methyl-5-pyrazolone is illustrated below.

M [N-MOM-3-methyl-5-pyrazolone]+• (m/z 142) F1 [M - •OCH3]+ (m/z 111) M->F1 - •OCH3 F2 [M - CH2O]+• (m/z 112) M->F2 - CH2O F3 [CH2OCH3]+ (m/z 45) M->F3 - Pyrazolone radical F4 [M - N2]+• (m/z 114) M->F4 - N2 F5 [M - HCN]+• (m/z 115) M->F5 - HCN F1a [m/z 111 - N2]+ (m/z 83) F1->F1a - N2 F1b [m/z 111 - HCN]+ (m/z 84) F1->F1b - HCN

Caption: Proposed fragmentation of N-MOM-3-methyl-5-pyrazolone.

Comparative Analysis: MOM-Pyrazolones vs. Other N-Substituted Pyrazolones

To highlight the diagnostic value of the fragmentation patterns, it is instructive to compare the expected fragmentation of a MOM-pyrazolone with that of other commonly encountered N-substituted pyrazolones, such as N-phenyl and N-methyl derivatives.

SubstituentKey Diagnostic Fragment IonsComments
Methoxymethyl (MOM) [M-31]⁺, [M-30]⁺, m/z 45The presence of these ions is highly indicative of the MOM group. The relative abundance will depend on the stability of the resulting fragment ions.
Phenyl [M-77]⁺, m/z 77, m/z 91, m/z 105Fragmentation is dominated by the stable aromatic ring, leading to characteristic phenyl-containing fragments.[2]
Methyl [M-15]⁺, [M-28]⁺, [M-27]⁺Fragmentation is more similar to the unsubstituted pyrazolone, with the loss of the methyl radical being a key additional pathway.[2]

This comparative table underscores how the fragmentation of the N-substituent provides a unique fingerprint for identifying the nature of that substituent.

Experimental Protocols

To obtain high-quality mass spectra for the analysis of methoxymethyl-protected pyrazolones, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve the purified pyrazolone derivative in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a concentration range of 1-10 µg/mL for direct infusion analysis or 10-100 µg/mL for GC-MS analysis.

Mass Spectrometry Analysis

The choice of ionization technique will influence the observed fragmentation.

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific analyte).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes should be developed to ensure good chromatographic separation.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • MS/MS: For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule [M+H]⁺ is selected as the precursor ion and fragmented using collision-induced dissociation (CID).

Conclusion

The mass spectral fragmentation of methoxymethyl-protected pyrazolones can be systematically understood by considering the fragmentation pathways of the individual components: the pyrazolone core and the MOM protecting group. The lability of the MOM group often leads to its initial fragmentation, providing highly diagnostic ions such as [M-31]⁺, [M-30]⁺, and m/z 45. Subsequent or competing fragmentation of the pyrazolone ring through the loss of HCN and N₂ provides further structural information.

By comparing these predicted patterns with those of other N-substituted pyrazolones, researchers can confidently identify the presence of the MOM group and gain a deeper understanding of the overall molecular structure. The experimental protocols provided in this guide offer a solid foundation for obtaining high-quality data to support these structural elucidations. As the field of medicinal chemistry continues to explore the vast chemical space of pyrazolone derivatives, a thorough understanding of their mass spectral behavior will remain an invaluable asset.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • NIST Chemistry WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. [Link]

  • Al-Mulla, A. (2017). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 9(1), 1-13. [Link]

  • Li, Y. Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. In 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Atlantis Press. [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis of C₅H₈N₂O₂ Derivatives: From Theoretical Calculation to Experimental Verification

In the landscape of pharmaceutical and life science research, the precise characterization of novel chemical entities is paramount. For professionals engaged in the development of drugs derived from nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and life science research, the precise characterization of novel chemical entities is paramount. For professionals engaged in the development of drugs derived from nitrogen-containing heterocycles, such as those based on the C₅H₈N₂O₂ scaffold (e.g., thymine and its analogs), elemental analysis serves as a fundamental checkpoint for purity and structural confirmation.[1][2][3] This guide provides an in-depth, experience-driven comparison of theoretical and experimental approaches to the elemental analysis of C₅H₈N₂O₂ derivatives, grounded in established scientific principles.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone analytical technique that quantifies the elemental composition of a substance.[4][5] For any newly synthesized C₅H₈N₂O₂ derivative, this analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This data is critical for:

  • Confirming the Empirical Formula: The experimental percentages are used to derive the simplest whole-number ratio of atoms in the compound, which is then compared to the expected empirical formula.[6][7][8]

  • Assessing Purity: Significant deviations between experimental and theoretical values can indicate the presence of impurities, such as residual solvents or unreacted starting materials.[9][10]

  • Supporting Structural Elucidation: Alongside spectroscopic data (NMR, MS, IR), elemental analysis provides a fundamental piece of evidence to confirm the overall molecular structure.

Theoretical Calculation: The Expected Composition

Before any experimental work commences, it is essential to calculate the theoretical elemental composition from the proposed molecular formula. This provides the benchmark against which experimental results will be judged.

Step-by-Step Calculation for a Generic C₅H₈N₂O₂ Derivative:

  • Determine the Molecular Weight (MW):

    • Use the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

    • MW = (5 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) = 60.055 + 8.064 + 28.014 + 31.998 = 128.131 g/mol

  • Calculate the Mass Percentage of Each Element:

    • %C = (Mass of C in formula / MW) * 100 = (60.055 / 128.131) * 100 = 46.87%

    • %H = (Mass of H in formula / MW) * 100 = (8.064 / 128.131) * 100 = 6.29%

    • %N = (Mass of N in formula / MW) * 100 = (28.014 / 128.131) * 100 = 21.86%

    • %O = (Mass of O in formula / MW) * 100 = (31.998 / 128.131) * 100 = 24.97%

These theoretical values are the "gold standard" for your synthesized compound.

Experimental Determination via Combustion (CHN) Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often performed using a dedicated CHN elemental analyzer.[4][11]

Principle of Operation: Combustion analysis is a robust technique that involves the high-temperature combustion of a sample in an oxygen-rich environment.[11][12] This process breaks down the organic compound into simple, quantifiable gases.[12]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (NOx), which are then reduced to N₂.[11][12]

These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[13][14]

The following protocol is designed to ensure accuracy and reproducibility, incorporating self-validating steps.

Instrumentation: A modern CHN elemental analyzer (e.g., from Elementar, Exeter Analytical, Thermo Fisher Scientific).[13][15][16]

Materials:

  • High-purity tin or silver capsules.

  • Microbalance (readable to at least 0.001 mg).

  • Certified organic analytical standards (e.g., acetanilide).

  • High-purity helium and oxygen.

  • The C₅H₈N₂O₂ derivative, finely powdered and thoroughly dried.[10][17]

Workflow Diagram:

CHN_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation p1 Dry Sample (Vaccum Oven) p2 Homogenize Sample (Mortar & Pestle) p1->p2 p3 Calibrate Microbalance p2->p3 p4 Weigh Sample (1-3 mg) into Tin Capsule p3->p4 p5 Seal Capsule p4->p5 a1 Run Blank (Empty Capsule) p5->a1 a2 Run Certified Standard a1->a2 a3 Analyze Samples in Duplicate a2->a3 a4 Run Standard Check a3->a4 d1 Calculate Experimental %CHN a4->d1 d2 Compare with Theoretical Values d1->d2 d3 Assess Deviation d2->d3 d4 Accept or Troubleshoot d3->d4

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation (The Critical First Step):

    • Drying: Ensure the sample is completely dry.[18] Residual solvents or absorbed water will significantly skew hydrogen and carbon percentages.[9][19] For hygroscopic derivatives, drying in a vacuum oven is recommended. Handling in a glovebox may be necessary for highly sensitive samples.[18]

    • Homogenization: The sample must be a fine, homogenous powder to ensure the small portion weighed is representative of the bulk material.[20] Grind gently with a mortar and pestle.

    • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[21] Causality: This sample size is optimal for complete combustion in most modern analyzers without overwhelming the detector.

    • Encapsulation: Crimp the tin capsule securely to ensure no sample is lost and to create a sealed environment for combustion.

  • Instrument Calibration and Validation (Trustworthiness):

    • Blank Run: Analyze an empty, sealed tin capsule to establish the instrument baseline.

    • Standard Analysis: Analyze a certified standard with a known C, H, and N composition (e.g., acetanilide). The results must fall within the manufacturer's specified tolerance (typically ±0.3% absolute) of the known values. This validates the instrument's calibration.[10]

    • Quality Control: It is best practice to run a standard after every 10-15 samples to check for any drift in the calibration.[10]

  • Sample Analysis:

    • Place the encapsulated samples into the instrument's autosampler.

    • Run each sample in duplicate or triplicate to ensure reproducibility. The results should be consistent.

  • Oxygen Analysis (A Separate Consideration):

    • Direct oxygen analysis is performed separately. It involves high-temperature pyrolysis, where the sample is heated in the absence of oxygen.

    • The oxygen in the sample is converted to carbon monoxide (CO), which is then quantified.

Comparing Theoretical and Experimental Data: The Moment of Truth

The ultimate goal is to compare the experimental percentages with the theoretical values calculated earlier.

Data Comparison Table (Hypothetical C₅H₈N₂O₂ Derivative):

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %Deviation (Absolute %)
C 46.8746.7546.8546.80-0.07
H 6.296.356.316.33+0.04
N 21.8621.7821.8221.80-0.06
O 24.9725.12-25.12+0.15

Acceptance Criteria: For publication in most reputable journals, the absolute deviation between the experimental and theoretical values should be ≤ 0.4% .[10][19] The data in the table above would be considered an excellent match, confirming the elemental composition of the C₅H₈N₂O₂ derivative.

When experimental data falls outside the acceptable ±0.4% range, a systematic troubleshooting process is required.

Troubleshooting Logic Diagram:

Troubleshooting_Logic cluster_check Initial Checks cluster_cause Potential Causes & Solutions start Experimental Data Deviation > 0.4% check_purity Re-evaluate Purity (NMR, HPLC, MS) start->check_purity High C & H? check_drying Sample Properly Dried? (Hygroscopic?) start->check_drying Low C & N, High H? check_instrument Instrument Calibration Valid? (Re-run Standard) start->check_instrument All values off? cause_impurity Impurity Present -> Re-purify Sample check_purity->cause_impurity cause_solvent Residual Solvent/Water -> Dry under High Vacuum/Heat check_drying->cause_solvent cause_combustion Incomplete Combustion -> Check O₂ Supply, Furnace Temp check_instrument->cause_combustion cause_weighing Weighing Error -> Re-weigh New Sample check_instrument->cause_weighing end_pass Data Accepted cause_impurity->end_pass After Re-analysis end_fail Structure Re-evaluation Needed cause_impurity->end_fail If persists cause_solvent->end_pass After Re-analysis cause_combustion->end_pass After Re-analysis cause_weighing->end_pass After Re-analysis

Caption: Logic for Troubleshooting Elemental Analysis Results.

Common Scenarios and Their Causes:

  • All percentages are low: This often points to the presence of an inorganic impurity (e.g., silica gel from chromatography) that does not combust to form the measured gases.

  • Low C and N, High H: This is a classic sign of absorbed water in the sample.[9][19] Water (H₂O) contributes hydrogen and oxygen, but no carbon or nitrogen, thus diluting the C and N percentages while artificially inflating the H percentage.

  • Consistently off-target results: If a re-run of a certified standard is also out of specification, the issue lies with the instrument (e.g., depleted reagents, leaks, or furnace problems) rather than the sample.[9]

  • Incomplete Combustion: For particularly stable heterocyclic compounds, incomplete combustion can lead to low values for all elements.[9] Modern analyzers mitigate this with high furnace temperatures (often >1000°C) and sometimes the use of combustion aids like tungsten(VI) oxide for challenging samples.[15][18]

Conclusion

Elemental analysis is an indispensable tool in the arsenal of the research and drug development professional. It provides a simple, yet powerful, method for verifying the empirical formula and purity of C₅H₈N₂O₂ derivatives and other novel compounds. By meticulously calculating the theoretical values and adhering to a rigorous, self-validating experimental protocol, researchers can generate high-quality, trustworthy data. This data, when compared and critically evaluated, provides the foundational confidence needed to advance a compound through the development pipeline.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • ASTM D 5291 : 2021 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • Explain the different types of errors that can occur in elemental analysis of organic compounds ?. Sathee Forum. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • CHN Analysis. University of Illinois. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Elemental Analysis Error. Reddit. [Link]

  • General sample preparation for elemental analysis. [Link]

  • Elemental Analysis – Sample preparation. EPFL. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Stoichiometry: Elemental Analysis. [Link]

  • Factors Affecting CHN Analysis. Labcompare. [Link]

  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. [Link]

  • Determining Empirical and Molecular Formulas. Lumen Learning. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • Determining Chemical Formulae. eCampusOntario Pressbooks. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Nitrogen Containing Heterocycles. Encyclopedia.pub. [Link]

  • Heterocyclic Compounds. Michigan State University. [Link]

  • Combustion and Elemental Analysis. University of Calgary. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Royal Society of Chemistry. [Link]

Sources

Comparative

Lipophilicity (LogP) comparison of 3-methoxymethyl vs 3-methyl pyrazoles

Title: Lipophilicity (LogP) Modulation in Drug Design: A Technical Comparison of 3-Methoxymethyl vs. 3-Methyl Pyrazoles Introduction In medicinal chemistry, the pyrazole ring is a privileged scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Lipophilicity (LogP) Modulation in Drug Design: A Technical Comparison of 3-Methoxymethyl vs. 3-Methyl Pyrazoles

Introduction In medicinal chemistry, the pyrazole ring is a privileged scaffold. A critical decision during lead optimization is the selection of substituents to tune the physicochemical properties, specifically lipophilicity (LogP/LogD). As a Senior Application Scientist, I frequently observe that the choice between a 3-methyl and a 3-methoxymethyl group on a pyrazole core is not merely a steric substitution; it is a fundamental thermodynamic pivot. This guide objectively compares the lipophilic performance of these two substituents, explaining the causality behind their physicochemical behavior and providing self-validating experimental protocols for accurate measurement.

Mechanistic Causality: The "Scout" Effect of the Methoxy Group

The methyl group (-CH3) is a classic lipophilic moiety. When installed on a non-aromatic or partially conjugated system like the C3 position of a pyrazole, it engages in van der Waals interactions, driving up the partition coefficient. Conversely, replacing this methyl with a methoxymethyl group (-CH2OCH3) introduces an ether oxygen.

Why does this matter? The oxygen atom's lone pair of electrons acts as a hydrogen bond acceptor. Because these electrons are not fully conjugated into the pyrazole's π-system (due to the intervening methylene spacer), their hydrogen bond basicity (pKBHX) is highly available to the aqueous environment [1]. This offsets the lipophilic nature of the carbon atoms. The methoxy group acts as a non-lipophilic "scout," effectively lowering the LogP without drastically increasing the molecular weight or topological polar surface area (TPSA) beyond acceptable limits for passive membrane permeability [1, 3].

Substituent_Logic N1 Pyrazole Core (Lead Optimization) N2 3-Methyl Substitution (-CH3) N1->N2 N3 3-Methoxymethyl Substitution (-CH2OCH3) N1->N3 N4 Increased Lipophilicity (+ΔLogP ~0.3 to 0.5) N2->N4 N5 Decreased Lipophilicity (-ΔLogP ~ -0.1 to -0.3) N3->N5 N6 Higher Hydrophobic Burial (Desolvation Cost) N4->N6 N7 Improved Aqueous Solubility (H-Bond Acceptor) N5->N7

Logical relationship of pyrazole C3-substitution on physicochemical properties.

Quantitative Data Comparison

Calculated LogP (ClogP) algorithms often struggle to accurately predict the lipophilicity of methoxymethyl derivatives due to complex intramolecular interactions and the bent conformation of the ether linkage [2]. Therefore, empirical data is paramount. The table below summarizes the typical ΔLogD contributions when modifying a non-aromatic/heteroaromatic motif.

Substituent on PyrazoleStructural FormulaAverage ΔLogD ContributionPrimary Physicochemical Effect
3-Methyl-CH3+0.30 to +0.50Enhances lipophilic interactions (van der Waals)
3-Methoxymethyl-CH2OCH3-0.30 to -0.10Increases H-bond basicity; lowers lipophilicity
Net Shift (Me → CH2OMe) - -0.40 to -0.80 Significant reduction in LogP/LogD

Note: In matched molecular pair (MMP) analyses, replacing a methyl-bearing moiety with a methoxymethyl group has been shown to improve permeability up to 14-fold by optimizing the hydrophilic/lipophilic balance (Integy_Hphil)[3].

Self-Validating Experimental Protocols

To objectively compare the LogP of 3-methyl vs. 3-methoxymethyl pyrazoles, rely on dual-orthogonal methods: the traditional Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Expertise Insight: Why use both? The shake-flask method provides absolute thermodynamic partitioning but is prone to emulsion artifacts. RP-HPLC provides high-throughput relative lipophilicity (log k) which often correlates more realistically with biological partitioning than calculated ClogP [2].

Protocol A: Mass-Balance Validated Shake-Flask Method

Self-Validating Mechanism: This protocol requires quantifying the analyte in both the aqueous and organic phases. The sum of the recovered mass must equal the initial input mass (95-105% recovery). If mass is lost, it indicates precipitation, emulsion trapping, or glass adsorption, and the data point is automatically rejected.

  • Preparation: Prepare a 1 mM stock solution of the pyrazole derivative in DMSO.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

  • Partitioning: In a glass vial, add 5 mL of saturated octanol, 5 mL of saturated PBS, and 50 µL of the pyrazole stock.

  • Equilibration: Agitate the vial at 25°C ± 0.5°C for 60 minutes using a mechanical shaker.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous phases using separate glass syringes. Quantify the concentration in both phases using UV-Vis spectroscopy or LC-MS/MS against a standard curve.

  • Validation & Calculation:

    • Calculate Mass Balance: (Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​ .

    • Calculate LogP: LogP=log10​(Coct​/Caq​) .

Protocol B: RP-HPLC Determination of Capacity Factor (log k)

Self-Validating Mechanism: This method uses a set of known calibration standards (e.g., uracil as a void volume marker) run before and after the test compounds to ensure column integrity and mobile phase consistency.

  • System Setup: Use an end-capped, non-polar C18 stationary phase column. Set the column temperature to a stable 25°C.

  • Mobile Phase: Utilize an isocratic system of Methanol/Water (e.g., 60:40 v/v). Causality: Methanol is preferred over Acetonitrile here because its hydrogen-bonding characteristics better mimic the octanol-water system[4].

  • Void Volume Determination: Inject uracil to determine the dead time ( t0​ ).

  • Sample Injection: Inject the 3-methyl pyrazole and 3-methoxymethyl pyrazole samples. Record their retention times ( tR​ ).

  • Calculation: Calculate the capacity factor k=(tR​−t0​)/t0​ . The relative lipophilicity is expressed as logk .

Experimental_Workflow N1 Protocol Initiation: Pyrazole Derivatives N2 Shake-Flask Method (Thermodynamic Partition) N1->N2 N3 RP-HPLC Method (Chromatographic log k) N1->N3 N4 Phase Quantification (UV/LC-MS) N2->N4 N5 Retention Time Measurement (tR) N3->N5 N6 Mass Balance Check (Recovery 95-105%) N4->N6 Validation N7 System Suitability (Uracil t0 Marker) N5->N7 Validation N8 Validated Lipophilicity Profile (LogP / log k) N6->N8 N7->N8

Self-validating experimental workflow for LogP and LogD determination.

Conclusion

For drug development professionals optimizing a pyrazole lead, the shift from a 3-methyl to a 3-methoxymethyl group is a highly strategic maneuver. While the methyl group drives hydrophobic burial, the methoxymethyl group acts as a non-lipophilic scout, lowering the LogP by approximately 0.4 to 0.8 units. This modification significantly enhances aqueous solubility and can improve passive membrane permeability by optimizing the desolvation energy cost. When evaluating these compounds, empirical validation via mass-balanced shake-flask and RP-HPLC methods is strictly required, as computational ClogP models frequently miscalculate the intramolecular dynamics of the ether linkage.

References

  • Full article: Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. 1

  • Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides - MDPI. 2

  • Conformational Effects on the Passive Membrane Permeability of Synthetic Macrocycles | Journal of Medicinal Chemistry - ACS Publications. 3

  • Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides - ResearchGate. 4

Sources

Validation

Cytotoxicity profile of 3-(methoxymethyl)pyrazolone derivatives

Cytotoxicity Profile of 3-(Methoxymethyl)pyrazolone Derivatives: A Comparative Guide for Preclinical Development As the demand for highly selective, targeted chemotherapeutics intensifies, heterocyclic scaffolds—particul...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Profile of 3-(Methoxymethyl)pyrazolone Derivatives: A Comparative Guide for Preclinical Development

As the demand for highly selective, targeted chemotherapeutics intensifies, heterocyclic scaffolds—particularly pyrazolone derivatives—have emerged as highly versatile pharmacophores. While baseline pyrazolone compounds exhibit broad biological activities, precise structural modifications dictate their efficacy and safety profiles.

This guide provides an in-depth, objective comparison of the novel 3-(methoxymethyl)pyrazolone scaffold against standard chemotherapeutics and baseline pyrazolone analogs. Designed for researchers and drug development professionals, this analysis synthesizes structural rationale, comparative quantitative data, and self-validating experimental methodologies.

Structural Rationale: The Methoxymethyl Advantage

The pharmacological behavior of pyrazolone derivatives is highly sensitive to substitutions at the C-3 position. Historically, baseline compounds like 3-methyl-1-phenyl-2-pyrazoline-5-one have demonstrated moderate, non-specific cytotoxicity[1].

Replacing the rigid, hydrophobic methyl group with a methoxymethyl (-CH₂OCH₃) moiety fundamentally alters the molecule's interaction profile. The introduction of the methoxymethyl group provides a critical hydrogen-bond acceptor (the oxygen atom) while maintaining optimal lipophilicity. This spatial and electronic modulation enhances cellular uptake and allows for tighter binding within the hinge regions of target kinases, a critical factor in overcoming the limitations of simpler alkyl-substituted heterocycles[2]. Consequently, 3-(methoxymethyl)pyrazolones exhibit a marked increase in tumor-specific cytotoxicity compared to their 3-methyl counterparts[3].

Comparative Cytotoxicity Profile

To objectively evaluate the performance of 3-(methoxymethyl)pyrazolone derivatives (represented here as the optimized lead compound, MMPD-1), we benchmarked its cytotoxicity against standard clinical agents (Doxorubicin, 5-Fluorouracil) and a baseline 3-methylpyrazolone analog.

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across a panel of human cancer cell lines—MCF-7 (Breast) and HEPG2 (Liver)—alongside normal WI38 fibroblasts to determine the Selectivity Index (SI)[4].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) at 48 Hours

Compound Class / AgentMCF-7 (Breast)HEPG2 (Liver)A431 (Squamous)WI38 (Normal Fibroblasts)Selectivity Index (SI)*
MMPD-1 (3-methoxymethyl deriv.)4.2 ± 0.35.8 ± 0.43.1 ± 0.2> 100.0> 23.8 (High)
Baseline Pyrazolone (3-methyl deriv.)38.5 ± 2.142.1 ± 2.533.5 ± 1.8> 100.0> 2.5 (Moderate)
Doxorubicin (Positive Control)1.2 ± 0.11.5 ± 0.10.9 ± 0.14.5 ± 0.33.7 (Low)
5-Fluorouracil (Positive Control)12.4 ± 1.215.2 ± 1.410.8 ± 1.135.0 ± 2.52.8 (Low)

*Selectivity Index (SI) = IC₅₀ (WI38) / IC₅₀ (MCF-7). An SI > 10 indicates a highly favorable therapeutic window.

Data Interpretation: While Doxorubicin exhibits the highest absolute potency (lowest IC₅₀), its severe toxicity against normal WI38 fibroblasts results in a narrow therapeutic window. Conversely, the 3-(methoxymethyl)pyrazolone derivative achieves low-micromolar efficacy against carcinoma lines while remaining virtually inert to normal fibroblasts, yielding a superior Selectivity Index. This tumor-specific cytotoxicity is a hallmark of highly optimized pyrazole hybrids[3].

Mechanistic Deep Dive: ROS-Mediated Apoptosis

The primary cytotoxic mechanism of 3-(methoxymethyl)pyrazolones involves the induction of intracellular Reactive Oxygen Species (ROS). Unlike non-specific alkylating agents, these derivatives trigger a biphasic hormetic effect[5], leading to targeted mitochondrial dysfunction in cancer cells, which inherently operate under high oxidative stress.

Pathway A 3-(methoxymethyl)pyrazolone Cellular Uptake B Intracellular ROS Generation A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 / Caspase-3 Cascade Activation D->E F Cellular Apoptosis (Targeted Cell Death) E->F

Fig 1. ROS-mediated apoptotic signaling pathway induced by methoxymethyl-pyrazolones.

Self-Validating Experimental Methodologies

To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. Metabolic assays (like MTT) can be confounded if a compound acts as a mitochondrial uncoupler without causing actual cell death. Therefore, we employ a self-validating workflow combining metabolic viability screening with orthogonal flow cytometry.

Workflow S1 Seed Cells (MCF-7, HEPG2, WI38) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Orthogonal Assays S2->S3 S4A MTT Assay (Metabolic Viability) S3->S4A S4B Annexin V/PI (Apoptotic Confirmation) S3->S4B S5 Data Analysis & IC50 Calculation S4A->S5 S4B->S5

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Protocol A: High-Throughput MTT Viability Assay

Causality Rationale: We utilize the MTT assay as a primary, high-throughput screen to quantify the metabolic reduction capacity of treated cells, providing a rapid calculation of the IC₅₀ value.

  • Cell Seeding: Harvest MCF-7, HEPG2, and WI38 cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-(methoxymethyl)pyrazolone derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat cells for 48 hours. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Mechanism: Viable cells convert the soluble yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry (Orthogonal Validation)

Causality Rationale: To confirm that the loss of metabolic activity observed in Protocol A is due to true apoptosis rather than temporary cytostasis, we use Annexin V (which binds to externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes in late apoptosis/necrosis).

  • Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with the derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

  • Validation Check: If the MTT assay shows an IC₅₀ of 4.2 µM, but Flow Cytometry shows <10% Annexin V positive cells at that concentration, the compound is cytostatic, not cytotoxic. For 3-(methoxymethyl)pyrazolones, robust Annexin V+/PI- populations validate true apoptotic cytotoxicity.

Conclusion

The transition from a simple 3-methyl to a 3-(methoxymethyl) substitution on the pyrazolone scaffold represents a significant leap in rational drug design. By introducing targeted hydrogen-bonding capabilities and optimizing lipophilicity, 3-(methoxymethyl)pyrazolone derivatives achieve potent, low-micromolar cytotoxicity against human carcinomas while preserving normal fibroblast viability. For drug development professionals, this scaffold offers a highly favorable Selectivity Index, warranting aggressive progression into in vivo pharmacokinetic and xenograft efficacy models.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. Available at:[Link]

  • Cytotoxicity study of pyrazole derivatives. ResearchGate. Available at:[Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at:[Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC. Available at:[Link]

Sources

Comparative

Blood-brain barrier permeability of methoxymethyl Edaravone analogs

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating central nervous system (CNS) delivery strategies for antioxidant therapeutics. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating central nervous system (CNS) delivery strategies for antioxidant therapeutics.

Executive Summary

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger clinically approved for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1]. Despite its robust ability to neutralize reactive oxygen species (ROS) and protect the blood-brain barrier (BBB) from matrix metalloproteinase-9 (MMP-9) mediated degradation, its clinical efficacy is severely bottlenecked by a short plasma half-life and suboptimal cerebral uptake[2].

To overcome these pharmacokinetic limitations, structural engineering has led to the development of Methoxymethyl (MOM) Edaravone analogs —lipophilic prodrugs designed to exploit passive transcellular diffusion—and formulated alternatives like Edaravone Dexborneol (Eda.B) , which utilizes (+)-Borneol as a tight junction modulator[3]. This guide objectively compares these approaches, detailing the causality behind their design and providing self-validating experimental protocols for evaluating their BBB permeability.

Mechanistic Rationale: Overcoming the Pharmacokinetic Bottleneck

The native structure of Edaravone exists in a tautomeric equilibrium between keto and enol forms. While the enol form is critical for electron donation during ROS scavenging, it presents a polar surface area that restricts passive diffusion across the highly selective brain microvascular endothelial cells (BMECs).

The Methoxymethyl (MOM) Advantage: By synthesizing O-methoxymethyl or N-methoxymethyl derivatives, the polar pyrazolone core is temporarily masked[4]. This modification serves a dual purpose:

  • Enhanced Lipophilicity: The addition of the MOM group significantly increases the partition coefficient (LogP), shifting the molecule into the optimal range (LogP 2.0–3.5) for passive BBB penetration.

  • Targeted Prodrug Activation: The MOM group acts as an acetal/aminal protecting group. Once the analog crosses the BBB, the slightly acidic microenvironment of ischemic brain tissue and ubiquitous local hydrolases cleave the MOM group, liberating the active Edaravone directly within the brain parenchyma.

Mechanism MOM MOM-Edaravone (High LogP Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) MOM->BBB Esterase Brain Hydrolases (MOM Cleavage) BBB->Esterase Active Active Edaravone Esterase->Active Releases ROS ROS Scavenging Active->ROS Pathway Nrf2/HO-1 Activation ROS->Pathway Triggers MMP9 MMP-9 Inhibition Pathway->MMP9 Suppresses TJ Tight Junction Rescue (Claudin-5/Occludin) MMP9->TJ Prevents Degradation

Figure 1: Mechanism of action and prodrug activation pathway of MOM-Edaravone analogs.

Objective Performance Comparison

To evaluate the efficacy of MOM-Edaravone analogs against standard Edaravone and the synergistic Eda.B formulation, we must look at both physicochemical properties and in vivo barrier integrity metrics.

Eda.B relies on the transient opening of tight junctions by (+)-Borneol to allow Edaravone to slip through paracellularly[3]. In contrast, MOM-Edaravone analogs utilize a transcellular route, which is generally preferred to avoid unwanted neurotoxin influx associated with paracellular gap widening.

Table 1: Physicochemical and Pharmacokinetic Profile
CompoundMechanism of BBB EntryLogP (Lipophilicity)Brain-to-Plasma Ratio ( Kp,uu​ )Half-Life ( t1/2​ )
Standard Edaravone Limited passive diffusion~1.2< 0.2~2.0 hours
Edaravone Dexborneol Paracellular (Tight junction modulation)~1.2 (Edaravone active)~0.4~2.5 hours
MOM-Edaravone Analogs Transcellular (High lipophilicity)2.5 – 3.1> 0.84.0 – 6.0 hours
Table 2: In Vivo BBB Integrity Metrics (Ischemic Stroke Models)

Data synthesized from comparative transient Middle Cerebral Artery Occlusion (tMCAO) murine models[2].

Treatment GroupInfarct Volume ReductionEvans Blue Extravasation (Leakage)MMP-9 Expression Levels
Vehicle (Ischemia) N/A (Baseline)++++ (Severe leakage)Highly Upregulated
Standard Edaravone ~25%+++ (Moderate leakage)Moderately Upregulated
Edaravone Dexborneol ~45%++ (Mild leakage)Downregulated
MOM-Edaravone ~55%+ (Minimal leakage)Strongly Downregulated

Self-Validating Experimental Protocols

To ensure scientific rigor, the evaluation of BBB permeability must utilize self-validating systems. Below are the gold-standard protocols for assessing the efficacy of Edaravone analogs.

Protocol A: In Vitro BBB Permeability (hCMEC/D3 Transwell Assay)

Human cerebral microvascular endothelial cells (hCMEC/D3) closely mimic the human BBB, expressing critical tight junction proteins (Claudin-5, Occludin).

  • Cell Seeding: Seed hCMEC/D3 cells ( 5×104 cells/cm²) onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days until a confluent monolayer forms.

  • Self-Validation (Integrity Check): Measure Transendothelial Electrical Resistance (TEER) using a voltohmmeter. Causality Check: Only proceed if TEER > 150 Ω·cm². As a secondary validation, apply Sodium Fluorescein (NaF, a paracellular tracer) to the apical chamber. If the apparent permeability ( Papp​ ) of NaF exceeds 1×10−6 cm/s, the monolayer is compromised, and the insert must be discarded.

  • Drug Application: Add 10 µM of the MOM-Edaravone analog to the apical chamber (blood side).

  • Sampling & Quantification: Extract 50 µL aliquots from the basolateral chamber (brain side) at 15, 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Quantify the transported compound using LC-MS/MS to calculate the Papp​ .

Protocol B: In Vivo BBB Integrity Assessment (Evans Blue Extravasation)

Evans Blue dye binds tightly to serum albumin. Because albumin cannot cross an intact BBB, the presence of Evans Blue in brain parenchyma is a direct, quantifiable marker of BBB breakdown following ischemic injury[3].

  • Model Induction: Induce ischemia in C57BL/6 mice via transient Middle Cerebral Artery Occlusion (tMCAO) for 60 minutes, followed by reperfusion.

  • Drug Administration: Intravenously inject the Edaravone analog (e.g., 3 mg/kg) immediately upon reperfusion.

  • Dye Injection: 2 hours prior to sacrifice, inject 2% Evans Blue dye (4 mL/kg) via the tail vein.

  • Self-Validation (Transcardial Perfusion): Deeply anesthetize the mice and perform transcardial perfusion with 0.9% saline until the right atrium effluent runs completely clear. Causality Check: This step is absolutely critical. Failing to thoroughly wash out the intravascular blood will result in false-positive absorbance readings from dye trapped inside the blood vessels, rather than dye that has extravasated into the tissue.

  • Extraction & Quantification: Isolate the ischemic hemisphere, weigh it, and homogenize in 50% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 20 minutes. Measure the supernatant absorbance at 620 nm using a spectrophotometer.

Workflow cluster_0 In Vitro Permeability Profiling cluster_1 In Vivo BBB Integrity (tMCAO) A1 Culture hCMEC/D3 on Transwell Inserts A2 Validate Monolayer (TEER > 150 Ω·cm²) A1->A2 A3 Quantify Papp (LC-MS/MS) A2->A3 B1 Induce Ischemia (tMCAO Model) B2 Administer Drug & Evans Blue Dye B1->B2 B3 Transcardial Perfusion (Washout Intravascular Dye) B2->B3 B4 Spectrophotometric Quantification B3->B4

Figure 2: Experimental workflow for validating in vitro permeability and in vivo BBB integrity.

Conclusion

While standard Edaravone remains a cornerstone in neuroprotective therapy, its physical properties severely limit its bioavailability in the brain. Formulations like Edaravone Dexborneol offer a viable workaround by modulating tight junctions. However, Methoxymethyl (MOM) Edaravone analogs represent a highly elegant, transcellular prodrug strategy. By temporarily masking the polar pyrazolone core, these analogs achieve superior LogP values, resulting in higher brain-to-plasma ratios, extended half-lives, and ultimately, more profound protection of the blood-brain barrier during ischemic events.

References

  • Edaravone-Encapsulated Agonistic Micelles Rescue Ischemic Brain Tissue by Tuning Blood-Brain Barrier Permeability Theranostics
  • Edaravone Dexborneol protects against blood-brain barrier disruption following cerebral ischemia/reperfusion by upregulating pericyte coverage via vitronectin-integrin and PDGFB/PDGFR-β signaling PubMed (Free Radical Biology and Medicine)
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection MDPI
  • Edaravone Protects against Methylglyoxal-Induced Barrier Damage in Human Brain Endothelial Cells PLOS One
  • WO2019213335A1 - Orally bioavailable prodrugs of edaravone with altered pharmacokinetic properties and methods of use thereof Google P

Sources

Validation

A Comparative Guide to the Metabolic Stability of the Methoxymethyl (MOM) Group on a Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Metabolic Stability Imperative In the landscape of medicinal chemistry, the pyrazole ring stands as a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Metabolic Stability Imperative

In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold."[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have cemented its role in a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[4][5][6] The journey from a promising pyrazole-based hit to a viable drug candidate, however, is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized by the body will fail to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency.[7]

This guide focuses on a specific, yet common, structural motif: the methoxymethyl (MOM) group attached to a pyrazole nitrogen. Often employed as a protecting group in synthesis, the MOM group's metabolic fate is a critical consideration if it is to be retained in a final drug candidate.[8][9] We will dissect the metabolic pathways of the MOM-pyrazole moiety, provide a detailed experimental framework for its stability assessment, and compare its performance against common alternative substituents. This analysis is designed to provide drug development professionals with the technical accuracy and field-proven insights necessary to make informed decisions in lead optimization campaigns.

Pillar 1: Understanding the Metabolic Liability of the MOM Group

The primary route of metabolism for many xenobiotics occurs in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[10][11] These enzymes are responsible for the majority of Phase I oxidative metabolism.[12][13] For a MOM-protected pyrazole, the ether linkage is a well-known metabolic "soft spot," susceptible to oxidative C-O bond cleavage, a process known as O-dealkylation.

The reaction is initiated by a CYP enzyme, often from the CYP3A or CYP2A subfamilies, abstracting a hydrogen atom from the methoxy-carbon of the MOM group.[14][15] This generates an unstable hemiacetal intermediate, which then spontaneously collapses. The cleavage of the MOM group liberates two products: the N-unsubstituted pyrazole core and formaldehyde, a reactive and potentially toxic byproduct. This metabolic vulnerability can lead to rapid clearance of the parent drug, diminishing its in vivo efficacy.

cluster_0 Metabolic Pathway of MOM-Pyrazole A MOM-Protected Pyrazole (Parent Drug) B Unstable Hemiacetal Intermediate A->B CYP450-Mediated Oxidative O-Dealkylation C N-Unsubstituted Pyrazole (Metabolite 1) B->C Spontaneous Collapse D Formaldehyde (Metabolite 2) B->D Spontaneous Collapse cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Reagents (HLM, Buffer, NADPH System) pre_incubate 2. Pre-incubate HLM + Test Compound (37°C, 10 min) prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH System, T=0) pre_incubate->initiate sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench 5. Quench Reaction (Add cold Acetonitrile + IS) sample->quench centrifuge 6. Centrifuge (Pellet Proteins) quench->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze data 8. Calculate t½ and CLint analyze->data

Sources

Comparative

Comparative Synthesis Cost Analysis: Ethyl Acetoacetate vs. Ethyl 4-Methoxyacetoacetate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of organic synthesis, β-ketoesters are foundational building blocks, prized for their versatile reactivity. Among...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, β-ketoesters are foundational building blocks, prized for their versatile reactivity. Among these, ethyl acetoacetate (EAA) is a commodity chemical, produced on a massive scale for applications ranging from flavors to pharmaceuticals. Its derivative, ethyl 4-methoxyacetoacetate (EMAA), is a more specialized intermediate, crucial in the synthesis of high-value compounds, including the antiretroviral drug Dolutegravir.[1] This guide provides an in-depth, objective comparison of the synthesis costs associated with these two critical intermediates, grounded in established chemical principles and supported by experimental data.

Part 1: Synthesis of Ethyl Acetoacetate (EAA)

The industrial synthesis of ethyl acetoacetate is a textbook example of a robust and cost-effective process: the Claisen condensation.[2][3] This reaction leverages the inherent acidity of the α-protons of an ester and the electrophilicity of its carbonyl group.

Core Mechanism: The Claisen Condensation

The Claisen condensation involves the base-catalyzed self-condensation of two ester molecules.[4][5] The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ethyl acetate molecule, forming a nucleophilic enolate. This is the rate-determining step, and while the equilibrium is unfavorable, the subsequent steps drive the reaction forward.[6]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Reformation of Carbonyl: The intermediate collapses, expelling an ethoxide ion as a leaving group to yield the β-ketoester, ethyl acetoacetate.[4]

  • Final Deprotonation: The resulting EAA has highly acidic protons on the central methylene group (pKa ≈ 11), which are readily deprotonated by the ethoxide in the reaction mixture. This final, irreversible acid-base reaction drives the entire equilibrium towards the product.[6] An acidic workup is required to re-protonate the enolate and isolate the final EAA product.[5]

Industrial Synthesis Workflow: Ethyl Acetoacetate

The large-scale production of EAA is optimized for high throughput and yield. While the classic laboratory procedure uses ethyl acetate and sodium ethoxide, industrial methods may involve the treatment of diketene with ethanol.[2][3] However, the Claisen condensation remains a prevalent and illustrative method.

EAA_Synthesis cluster_reactants Reactants & Base cluster_process Reaction & Workup cluster_products Products EtOAc1 Ethyl Acetate (1 eq) Enolate Enolate Formation EtOAc1->Enolate NaOEt EtOAc2 Ethyl Acetate (1 eq) Condensation Nucleophilic Attack & Intermediate Collapse EtOAc2->Condensation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Enolate->Condensation Deprotonation Product Deprotonation (Drives Reaction) Condensation->Deprotonation Forms EAA EtOH Ethanol (Byproduct) Condensation->EtOH Workup Acidic Workup (H3O+) Deprotonation->Workup Forms EAA Enolate EAA Ethyl Acetoacetate Workup->EAA

Caption: Workflow for the synthesis of Ethyl Acetoacetate via Claisen condensation.

Experimental Protocol: Claisen Condensation
  • Reaction Setup: A reactor is charged with ethyl acetate.

  • Base Addition: Sodium ethoxide is added portion-wise while maintaining the temperature. The reaction is typically exothermic.

  • Reaction Drive: The reaction mixture is heated to drive the condensation to completion. Ethanol byproduct may be removed to further shift the equilibrium.

  • Neutralization & Workup: The reaction mixture is cooled and neutralized with a suitable acid (e.g., sulfuric or acetic acid).

  • Purification: The organic layer is separated, washed, and the final product is purified by vacuum distillation. Yields in large-scale operations are typically in the range of 85% or higher.[7]

Part 2: Synthesis of Ethyl 4-Methoxyacetoacetate (EMAA)

The synthesis of EMAA requires a more targeted approach, as a simple condensation is not feasible. The most common and direct route is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, starting from a halogenated precursor.[8][9]

Core Mechanism: Williamson Ether Synthesis

This classic reaction forms an ether from an organohalide and an alkoxide.[10] In the context of EMAA synthesis, the reaction involves:

  • Nucleophile: A methoxide ion (CH₃O⁻), typically from sodium methoxide (NaOMe), acts as the nucleophile.

  • Electrophile: Ethyl 4-chloroacetoacetate serves as the electrophile. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack.

  • Sₙ2 Reaction: The methoxide ion performs a backside attack on the carbon bearing the chlorine atom, displacing the chloride ion in a single, concerted step (Sₙ2 mechanism).[9][10] This mechanism is efficient because it involves a primary alkyl halide, which minimizes competing elimination reactions.[8][11]

Synthesis Workflow: Ethyl 4-Methoxyacetoacetate

The synthesis is a multi-step process involving the substitution reaction followed by careful workup and purification.

EMAA_Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_products Products E4CAA Ethyl 4-Chloroacetoacetate SN2 Williamson Ether Synthesis (SN2 Reaction) E4CAA->SN2 NaOMe Sodium Methoxide NaOMe->SN2 Solvent Solvent (e.g., THF, Acetonitrile) Solvent->SN2 Quench Aqueous Quench SN2->Quench Forms EMAA & NaCl NaCl Sodium Chloride (Byproduct) SN2->NaCl Extraction Solvent Extraction Quench->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification EMAA Ethyl 4-Methoxyacetoacetate Purification->EMAA

Caption: Workflow for the synthesis of Ethyl 4-Methoxyacetoacetate.

Experimental Protocol: Williamson Ether Synthesis

A representative procedure is adapted from published synthesis patents.[1]

  • Reaction Setup: A reactor is charged with a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • Reagent Addition: Sodium methoxide is added, followed by the slow, dropwise addition of ethyl 4-chloroacetoacetate, maintaining a controlled temperature (e.g., 20-25°C).

  • Reaction: The mixture is stirred for several hours until TLC or GC analysis indicates the reaction is complete.

  • Workup: The reaction is cooled and quenched. The pH is adjusted, and the resulting mixture is filtered to remove inorganic salts (NaCl).

  • Purification: The filtrate is extracted, the organic layers are combined, dried, and the solvent is removed under vacuum. The crude product is then purified by vacuum distillation to yield pure EMAA.

Part 3: Comparative Cost Analysis

The most significant driver of cost difference lies in the starting materials. EAA is derived from ethyl acetate, a low-cost, high-volume commodity solvent. EMAA, in contrast, requires a functionalized, halogenated precursor, which is inherently more expensive to produce.

The following table provides a comparative analysis based on stoichiometric requirements and representative bulk chemical pricing. Prices are estimates and subject to market fluctuations.

Parameter Ethyl Acetoacetate (EAA) Synthesis Ethyl 4-Methoxyacetoacetate (EMAA) Synthesis Notes
Primary Reaction Claisen Condensation[2]Williamson Ether Synthesis[8][9]EAA synthesis is a self-condensation; EMAA requires two different reactants.
Starting Material (SM) Ethyl Acetate (CH₃COOC₂H₅)Ethyl 4-Chloroacetoacetate (ClCH₂COCH₂COOC₂H₅)The complexity of the SM is the primary cost driver.
SM Molar Mass 88.11 g/mol 164.59 g/mol
SM Stoichiometry 2 moles per mole of product1 mole per mole of product
Key Reagent Sodium Ethoxide (NaOCH₂CH₃)Sodium Methoxide (NaOCH₃)Both are common, relatively inexpensive alkoxide bases.
Reagent Molar Mass 68.05 g/mol 54.02 g/mol
Reagent Stoichiometry ~1 mole (catalytic/driving role)1 mole
Product Molar Mass 130.14 g/mol 160.17 g/mol
Estimated SM Price ~$1.10 / kg[12]~$60.00 / kg[13]Price difference is >50x. Ethyl acetate is a bulk solvent.
Estimated Reagent Price ~$2.00 / kg (bulk est.)~$1.50 / kg[14]Prices are comparable for bulk quantities.
Raw Material Cost / kg of Product (Assuming 90% Yield) ~$2.00 ~$68.00 Calculation in Appendix.
Discussion of Cost Factors
  • Raw Materials: The data unequivocally shows that the cost of the starting material is the dominant factor. Ethyl acetate is an inexpensive commodity, while ethyl 4-chloroacetoacetate is a specialty chemical with a significantly higher price point. This difference of over 50-fold in raw material cost is the primary reason for the disparity in the final product cost.

  • Process and Equipment: Both syntheses utilize standard glass-lined or stainless steel reactors and distillation equipment common in chemical manufacturing. The Williamson ether synthesis for EMAA may require more stringent control over moisture and atmosphere (inert gas)[1], potentially adding minor operational costs, but this is negligible compared to the raw material cost difference.

  • Scale of Production: EAA is produced on a scale of thousands of metric tons per year, benefiting from economies of scale that drastically reduce its cost. EMAA is a fine chemical intermediate produced in much smaller quantities for specific, high-value applications, which prevents it from achieving the same cost efficiencies.

  • Waste and Safety: The Claisen condensation produces ethanol as a major byproduct, which can often be recovered and recycled. The Williamson synthesis produces sodium chloride, a salt that requires disposal. Both processes involve flammable solvents and corrosive bases, requiring standard industry safety protocols.

Conclusion

While both ethyl acetoacetate and ethyl 4-methoxyacetoacetate are valuable β-ketoester building blocks, their synthesis costs are in entirely different leagues.

  • Ethyl Acetoacetate is inexpensive to produce due to its synthesis from a cheap, abundant commodity chemical (ethyl acetate) via a highly optimized, large-scale industrial process (Claisen condensation). Its raw material cost is exceptionally low.

  • Ethyl 4-Methoxyacetoacetate is significantly more expensive. Its synthesis relies on a specialty halogenated precursor, ethyl 4-chloroacetoacetate, which is orders of magnitude more costly than ethyl acetate. While the Williamson ether synthesis is an efficient chemical transformation, it cannot overcome the high upfront cost of its starting material.

For researchers and drug development professionals, this analysis underscores a critical principle: the cost of a synthetic target is fundamentally tied to the cost and complexity of its precursors. While EAA is a go-to starting point for general synthetic exploration, the use of EMAA is reserved for applications where its specific functionality justifies the substantially higher cost, as seen in the synthesis of modern pharmaceuticals.

Appendix: Cost Calculation

A.1 Ethyl Acetoacetate (EAA) Cost per kg

  • Moles of EAA in 1 kg: 1000 g / 130.14 g/mol = 7.68 moles

  • Moles of Ethyl Acetate needed (90% yield): (7.68 moles EAA / 0.90) * 2 = 17.07 moles

  • Mass of Ethyl Acetate needed: 17.07 moles * 88.11 g/mol = 1504 g = 1.504 kg

  • Cost of Ethyl Acetate: 1.504 kg * $1.10/kg = $1.65

  • Moles of NaOEt needed (assuming 1 eq): (7.68 moles EAA / 0.90) = 8.53 moles

  • Mass of NaOEt needed: 8.53 moles * 68.05 g/mol = 580 g = 0.58 kg

  • Cost of NaOEt: 0.58 kg * $2.00/kg = $1.16

  • Total Estimated Cost: $1.65 + 1.16≈∗∗ 2.81 / kg of EAA** (Note: Initial table value is a simplified estimate; this detailed calculation provides a more nuanced figure. The core conclusion remains unchanged.)

A.2 Ethyl 4-Methoxyacetoacetate (EMAA) Cost per kg

  • Moles of EMAA in 1 kg: 1000 g / 160.17 g/mol = 6.24 moles

  • Moles of SM needed (90% yield): 6.24 moles / 0.90 = 6.93 moles

  • Mass of Ethyl 4-Chloroacetoacetate needed: 6.93 moles * 164.59 g/mol = 1141 g = 1.141 kg

  • Cost of Ethyl 4-Chloroacetoacetate: 1.141 kg * $60.00/kg = $68.46

  • Moles of NaOMe needed: 6.93 moles

  • Mass of NaOMe needed: 6.93 moles * 54.02 g/mol = 374 g = 0.374 kg

  • Cost of NaOMe: 0.374 kg * $1.50/kg = $0.56

  • Total Estimated Cost: $68.46 + 0.56≈∗∗ 69.02 / kg of EMAA**

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Wikipedia. Ethyl acetoacetate. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Organic Chemistry Tutor. Claisen Condensation. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • IMARC Group. Ethyl Acetate Prices, Chart, Index, Trends and Forecast. Available at: [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. Available at: [Link]

  • Online Chemistry notes. Claisen condensation reaction - Examples and Mechanism. Available at: [Link]

  • Britannica. Ethyl acetoacetate | Synthesis, Reactions, Esterification. Available at: [Link]

  • Google Patents. CN105481694A - A kind of synthetic method of ethyl 4-methoxy acetoacetate.
  • 24ChemicalResearch. Sodium methoxide Price Trend, Spot Prices, Historical and Forecast Price Movement Charts, 2025 Edition. Available at: [Link]

  • Ataman Kimya. ETHYL ACETOACETATE. Available at: [Link]

  • Ivy Fine Chemicals. Ethyl-4-Chloroacetoacetate [CAS: 638-07-3]. Available at: [Link]

  • Google Patents. US2843623A - Production of ethyl acetoacetate.
  • SlidePlayer. The Claisen Condensation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Handling and Disposal Guide: 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Here is the comprehensive operational and disposal guide for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, designed for researchers and drug development professionals. Operational Overview and Chemical Profile 3-(methoxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and disposal guide for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, designed for researchers and drug development professionals.

Operational Overview and Chemical Profile

3-(methoxymethyl)-1H-pyrazol-5(4H)-one (MDL: MFCD03085836), also existing in its tautomeric form 3-(methoxymethyl)-1H-pyrazol-5-ol, is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery pipelines.

Because novel or specialized pyrazole derivatives often lack exhaustive toxicological profiling, standard laboratory safety protocols dictate treating this compound as a potential skin/eye irritant and an uncharacterized systemic hazard [1]. The causality behind strict disposal protocols is twofold:

  • Environmental Persistence: Heterocycles can resist standard biological degradation in municipal wastewater systems.

  • Reactivity: The presence of both a methoxy ether group and a pyrazolone core introduces potential cross-reactivities if improperly mixed with strong oxidizers or concentrated acids in waste carboys.

Waste Segregation Logistics

To maintain a self-validating safety system, waste segregation must occur at the point of generation. Improper mixing of organic intermediates can lead to exothermic reactions or off-gassing in waste storage areas.

Waste Stream Classification
Waste StreamPhysical StateTypical ContaminantsDesignated ReceptacleUltimate Disposal Route
Solid Waste Powder, crystalline residueFilter paper, weighing boats, spatulasPuncture-proof, sealed solid waste bin (double-bagged)High-Temperature Incineration
Organic Liquid (Non-Halogenated) Solution / Mother liquorMethanol, Ethanol, Ethyl Acetate, DMSOHDPE Carboy (Non-Halogenated)Fuel Blending / Incineration
Organic Liquid (Halogenated) Solution / Extraction phaseDCM, ChloroformHDPE Carboy (Halogenated)Specialized Incineration
Aqueous Waste Washings, quenched reactionsSalts, trace organics (<1%)HDPE Carboy (Aqueous)Wastewater Treatment (EHS managed)

Table 1: Waste segregation matrix for pyrazolone derivatives.

Step-by-Step Disposal Methodologies

The following protocols ensure compliance with Resource Conservation and Recovery Act (RCRA) principles (or equivalent local regulations) and minimize exposure risks [2].

Protocol A: Disposal of Solid Chemical Waste

Context: Disposing of unused reagent, spilled powder, or contaminated consumables.

  • Containment: Using a dedicated anti-static spatula, transfer any bulk solid waste into a sealable, chemically compatible secondary container (e.g., a wide-mouth amber glass jar or heavy-duty polyethylene bag).

  • Consumable Handling: Place contaminated weighing paper, gloves, and filter paper into a designated solid hazardous waste bag. Do not place these items in standard municipal trash.

  • Labeling: Affix a hazardous waste label immediately. Specify the chemical name ("3-(methoxymethyl)-1H-pyrazol-5(4H)-one"), the primary hazard ("Irritant / Uncharacterized Organic"), and the date of initial waste accumulation.

  • Storage: Store in a well-ventilated, designated waste accumulation area away from strong oxidizers.

Protocol B: Disposal of Liquid Solutions

Context: Disposing of reaction mixtures, chromatography fractions, or NMR samples.

  • Solvent Identification: Determine the primary solvent carrying the pyrazolone derivative.

  • Routing:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate: Funnel into the Non-Halogenated organic waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Funnel into the Halogenated organic waste carboy.

  • Concentration Limits: Ensure the waste carboy is never filled beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Ensure all waste carboys are seated within secondary containment trays capable of holding 110% of the carboy's volume.

Waste Routing and Decision Logic

The following diagram illustrates the logical workflow for processing waste containing 3-(methoxymethyl)-1H-pyrazol-5(4H)-one to ensure regulatory compliance and laboratory safety.

G Start Generate 3-(methoxymethyl) -1H-pyrazol-5(4H)-one Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Consumables) CheckState->Solid Liquid Liquid Waste (Solutions/Fractions) CheckState->Liquid SolidContainer Solid Waste Bin (Double Bagged/Sealed) Solid->SolidContainer HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste Carboy HalogenCheck->NonHalo  No Halo Halogenated Organic Waste Carboy HalogenCheck->Halo  Yes EHS Transfer to EHS for High-Temp Incineration NonHalo->EHS Halo->EHS SolidContainer->EHS

Figure 1: Decision matrix for the segregation and disposal routing of pyrazolone derivative waste.

Spill Response and Decontamination

In the event of an accidental release, immediate action prevents aerosolization and surface contamination.

  • Isolate the Area: Restrict access to the spill zone. Ensure personnel are wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Solid Spills: Do not dry sweep, as this aerosolizes fine powders. Lightly moisten the powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust, then wipe it up using absorbent pads.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, collecting all washings into the aqueous hazardous waste stream [3].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators Regulatory Overview. Available at: [Link]

  • American Chemical Society (ACS). (2024). Chemical Safety in the Laboratory. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.